Alisporivir intermediate-1
Descripción
Propiedades
IUPAC Name |
methyl 2-[[(2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[ethyl-[(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoyl]-methylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H132N12O17/c1-32-35-36-47(16)61(102-51(20)87)60(65(92)77-52(33-2)68(95)79(24)40-56(88)101-31)85(30)72(99)59(46(14)15)84(29)70(97)55(39-43(8)9)83(28)69(96)54(38-42(6)7)82(27)66(93)49(18)76-62(89)48(17)75-63(90)53(37-41(4)5)81(26)71(98)57(44(10)11)78-64(91)58(45(12)13)86(34-3)67(94)50(19)80(25)73(100)103-74(21,22)23/h32,35,41-50,52-55,57-61H,33-34,36-40H2,1-31H3,(H,75,90)(H,76,89)(H,77,92)(H,78,91)/b35-32+/t47-,48+,49-,50-,52+,53+,54+,55+,57+,58+,59+,60+,61-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCXXMOVYUECHI-FNVMUSLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)CC(=O)OC)NC(=O)C(C(C(C)CC=CC)OC(=O)C)N(C)C(=O)C(C(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(CC)C(=O)C(C)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)N(C)CC(=O)OC)NC(=O)[C@H]([C@@H]([C@H](C)C/C=C/C)OC(=O)C)N(C)C(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(CC)C(=O)[C@@H](C)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H132N12O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1461.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling Alisporivir Intermediate-1: A Technical Primer
For Researchers, Scientists, and Drug Development Professionals
Alisporivir (B1665226), a potent cyclophilin inhibitor investigated for its antiviral properties, originates from a complex multi-step synthesis. A crucial component in this pathway is Alisporivir intermediate-1, a protected linear peptide that serves as the backbone for the final cyclized drug substance. This technical guide provides an in-depth look at the known chemical properties and plausible experimental methodologies related to this key intermediate, offering valuable insights for researchers in drug development and organic synthesis.
Core Chemical Properties
This compound, identified by the CAS number 882506-05-0, is a large, protected peptide molecule. Its descriptive chemical name, Boc-D-MeAla-EtVal-Val-MeLeu-Ala-D-Ala-MeLeu-MeLeu-MeVal-MeBmt(OAc)-Abu-Sar-OMe, reveals its amino acid sequence and the protecting groups utilized during synthesis. These protecting groups, including the Boc (tert-butyloxycarbonyl) group on the N-terminus and the methyl ester (-OMe) on the C-terminus, are essential for preventing unwanted side reactions during the step-wise assembly of the peptide chain. The acetate (B1210297) group (OAc) on the unique MeBmt residue is another key protecting group.
A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that some of these physical properties are sourced from chemical suppliers and may not have been independently verified in peer-reviewed literature.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 882506-05-0 | Multiple Chemical Suppliers |
| Molecular Formula | C₇₄H₁₃₂N₁₂O₁₇ | Multiple Chemical Suppliers |
| Molecular Weight | 1461.91 g/mol | Multiple Chemical Suppliers |
| IUPAC Name | Boc-D-MeAla-EtVal-Val-MeLeu-Ala-D-Ala-MeLeu-MeLeu-MeVal-MeBmt(OAc)-Abu-Sar-OMe | Chemical Supplier |
| Density | 1.1 ± 0.1 g/cm³ | BOC Sciences[1] |
| Boiling Point | 1307.2 ± 65.0 °C at 760 mmHg | BOC Sciences[1] |
| Solubility | Soluble in water | BOC Sciences[1] |
| Appearance | White to off-white solid | MedChemExpress |
Synthetic Pathway and Logical Workflow
Alisporivir is a synthetic derivative of Cyclosporine A.[2] The synthesis of such a complex cyclic peptide involves the initial construction of a linear peptide chain, which is then deprotected and cyclized. This compound is this protected linear precursor. The general workflow for its synthesis follows the principles of solid-phase or solution-phase peptide synthesis, utilizing protecting groups to ensure the correct amino acid sequence is assembled.
The logical workflow for the synthesis and purification of a protected peptide like this compound is depicted in the following diagram.
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocols
Synthesis of Protected Linear Peptides (General Protocol)
The synthesis of a complex peptide like this compound is typically performed using Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to a solid resin support.
Materials and Reagents:
-
Appropriate resin (e.g., 2-chlorotrityl chloride resin for protected fragments)
-
N-α-Boc-protected amino acids
-
Side-chain protected amino acids where necessary
-
Coupling reagents (e.g., HBTU, DIC)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Deprotection reagent (e.g., TFA in DCM for Boc group removal)
-
Cleavage cocktail (e.g., TFA with scavengers like triisopropylsilane (B1312306) and water)
Procedure:
-
Resin Swelling: The resin is swelled in a suitable solvent like DMF or DCM.
-
First Amino Acid Coupling: The C-terminal amino acid (in this case, a derivative of sarcosine (B1681465) methyl ester) is coupled to the resin.
-
Deprotection: The N-α-Boc protecting group is removed with a solution of TFA in DCM.
-
Neutralization: The resin is neutralized with a base like DIPEA in DMF.
-
Coupling: The next N-α-Boc-protected amino acid is activated with a coupling reagent and added to the resin to form a peptide bond.
-
Capping (Optional): Any unreacted amino groups can be capped (e.g., with acetic anhydride) to prevent the formation of deletion sequences.
-
Repeat: Steps 3-6 are repeated for each amino acid in the sequence until the full linear peptide is assembled.
-
Cleavage: The protected peptide is cleaved from the resin using a cleavage cocktail.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude, protected peptide is purified using preparative RP-HPLC to isolate the target molecule from impurities generated during synthesis.
Instrumentation and Conditions:
-
HPLC System: Preparative HPLC system with a gradient pump, UV detector, and fraction collector.
-
Column: C18 silica (B1680970) column suitable for peptide purification.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage over a set time (e.g., 20-80% B over 30 minutes). The exact gradient would need to be optimized.
-
Flow Rate: Dependent on the column dimensions.
-
Detection: UV absorbance at 210-230 nm.
Procedure:
-
Sample Preparation: The crude peptide is dissolved in a minimal amount of a suitable solvent, such as a mixture of mobile phases A and B, and filtered.
-
Injection: The sample is injected onto the equilibrated HPLC column.
-
Elution: The peptide and impurities are eluted from the column using the defined gradient.
-
Fraction Collection: Fractions are collected as peaks are detected by the UV detector.
-
Analysis: The purity of each fraction is assessed by analytical HPLC and mass spectrometry.
-
Pooling and Lyophilization: Fractions containing the pure product are pooled and lyophilized to obtain the purified peptide as a solid.
Characterization by NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the structure of the synthesized peptide.
-
Sample Preparation: A sample of the purified peptide is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Experiments: A suite of 1D (¹H) and 2D (e.g., COSY, TOCSY, HSQC) NMR experiments are performed to assign the proton and carbon signals and confirm the amino acid sequence and the presence of protecting groups. For a molecule of this complexity, advanced NMR techniques may be necessary.
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the intermediate.
-
Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used for peptides.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the calculated molecular weight of this compound (1461.91 g/mol ). High-resolution mass spectrometry can be used to confirm the elemental composition.
Signaling Pathways and Biological Context
As an intermediate in a chemical synthesis, this compound does not have a direct role in biological signaling pathways. Its significance lies in its chemical structure, which is designed for the efficient synthesis of the biologically active Alisporivir. The final drug, Alisporivir, exerts its therapeutic effect by inhibiting cyclophilin A, a host protein that is co-opted by some viruses, such as hepatitis C virus, for their replication.[3] By binding to cyclophilin A, Alisporivir prevents this host-pathogen interaction, thereby inhibiting viral replication.
The relationship between the intermediate, the synthesis process, and the final drug's mechanism of action can be visualized as follows:
Caption: Logical relationship from synthesis intermediate to the final drug's mechanism of action.
This guide provides a foundational understanding of this compound based on available data. Further detailed experimental protocols and characterization data are likely held within proprietary documents of the manufacturers. Researchers working on the synthesis of Alisporivir or related complex peptides can use the general methodologies outlined here as a starting point for developing their own specific protocols.
References
- 1. US20070087963A1 - Synthesis of cyclosporin analogs - Google Patents [patents.google.com]
- 2. Profile of alisporivir and its potential in the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DEB025 (Alisporivir) Inhibits Hepatitis C Virus Replication by Preventing a Cyclophilin A Induced Cis-Trans Isomerisation in Domain II of NS5A | PLOS One [journals.plos.org]
Unraveling the Synthesis of Alisporivir: A Look into its Molecular Architecture
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Alisporivir (B1665226) (also known as Debio-025), a potent cyclophilin inhibitor, has garnered significant attention for its therapeutic potential, particularly in the treatment of hepatitis C and other viral infections.[1][2] Synthesized as a derivative of Cyclosporine A, Alisporivir's unique chemical structure is key to its enhanced therapeutic profile, which notably lacks the immunosuppressive effects of its parent compound.[1][3] This guide delves into the known synthetic modifications that transform Cyclosporine A into Alisporivir and outlines the general principles and experimental protocols that would be employed in the structural elucidation of its synthetic intermediates.
While specific, publicly available data on a designated "Alisporivir intermediate-1" is not available, likely due to the proprietary nature of pharmaceutical development, this document will provide a comprehensive overview of the synthetic pathway and the methodologies used to characterize such intermediates.
From Cyclosporine A to Alisporivir: Key Structural Modifications
Alisporivir is a cyclic undecapeptide that differs from its precursor, Cyclosporine A, at three key positions. These modifications are crucial for its altered biological activity, enhancing its affinity for cyclophilins while abolishing its interaction with calcineurin, the mediator of immunosuppression.[1][3]
The primary structural changes are:
-
Position 3: The sarcosine (B1681465) residue in Cyclosporine A is replaced by N-methyl-D-alanine (DAM) in Alisporivir.[4]
-
Position 4: The N-methyl-L-leucine (MLE) residue is substituted with N-ethyl-L-valine (NEV).[4]
-
Nitrogen Ethylation: A specific nitrogen atom in the peptide backbone is N-ethylated instead of N-methylated.[1][3]
A high-level overview of the synthetic transformation is presented in the workflow below.
References
- 1. Profile of alisporivir and its potential in the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alisporivir, a cyclosporin derivative that selectively inhibits cyclophilin, for the treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. X-ray structure of alisporivir in complex with cyclophilin A at 1.5 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Alisporivir Intermediate-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisporivir (DEB-025), a non-immunosuppressive cyclophilin inhibitor, has demonstrated significant potential as a host-targeting antiviral agent, particularly against the hepatitis C virus (HCV). Its unique mechanism of action, which involves disrupting the interaction between host cyclophilin A (CypA) and the viral NS5A protein, offers a high barrier to resistance. The synthesis of this complex cyclic peptide involves a critical linear precursor, identified as Alisporivir intermediate-1. This technical guide provides a comprehensive overview of this intermediate, including its identification, synthesis, and role in the production of Alisporivir.
Identification of this compound
This compound is the open-chain peptide precursor to the final cyclic structure of Alisporivir. Its chemical identity has been confirmed with the assigned CAS Number: 882506-05-0 .
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 882506-05-0 |
| Molecular Formula | C74H132N12O17 |
| Molecular Weight | 1461.91 g/mol |
| Appearance | White to off-white solid |
| Peptide Sequence | H-D-MeAla-EtVal-Val-Meleu-Ala-(D)Ala-MeLeu-MeLeu-MeVal-MeBmt-αAbu-OH |
Synthetic Pathway Overview
The synthesis of Alisporivir is a multi-step process that begins with the assembly of its linear precursor, this compound. This is followed by a crucial intramolecular cyclization step to form the final macrocyclic structure. The overall process can be visualized as a convergent synthesis where the complex linear peptide is first constructed and then cyclized.
Experimental Protocols
While specific, detailed industrial-scale protocols are often proprietary, the synthesis of this compound and its subsequent cyclization can be understood through established peptide synthesis methodologies. The following represents a generalized experimental protocol based on available information, including patent literature.
Synthesis of the Linear Peptide Precursor (this compound)
The synthesis of the undecapeptide linear precursor is a complex undertaking due to the presence of several N-methylated amino acids and the specialized amino acid (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt). Solid-phase peptide synthesis (SPPS) is a common strategy for such complex peptides.
General SPPS Protocol:
-
Resin Preparation: A suitable resin (e.g., 2-chlorotrityl chloride resin) is selected to anchor the C-terminal amino acid, α-aminobutyric acid (αAbu).
-
Amino Acid Coupling: The protected amino acids are sequentially coupled to the growing peptide chain. For each cycle, the following steps are performed:
-
Deprotection: The N-terminal protecting group (e.g., Fmoc) is removed.
-
Activation and Coupling: The next protected amino acid is activated using a coupling agent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the peptide chain.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
-
-
Incorporation of N-methylated Amino Acids: The coupling of N-methylated amino acids often requires optimized conditions to overcome steric hindrance.
-
Cleavage from Resin: Once the linear peptide is fully assembled, it is cleaved from the solid support using a cleavage cocktail (e.g., a solution containing trifluoroacetic acid).
-
Purification: The crude linear peptide is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Cyclization of this compound to Alisporivir
The final and critical step is the intramolecular cyclization of the linear precursor.
General Cyclization Protocol (based on patent CN103145811A):
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), this compound is dissolved in a suitable organic solvent. Activating agents such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and N,N'-diisopropylcarbodiimide (DIC) are added to the solution.
-
Addition of Cyclizing Agent: A solution of a cyclizing agent, such as triphosgene, dissolved in an organic solvent is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is allowed to proceed, and its progress is monitored using an appropriate analytical technique (e.g., HPLC).
-
Workup and Purification: Upon completion, the reaction is quenched, and the pH is adjusted to alkaline. The crude Alisporivir is then purified to a high degree using chromatographic methods.
Table 2: Key Reagents in the Synthesis of Alisporivir
| Reagent/Component | Function |
| Protected Amino Acids | Building blocks of the peptide chain |
| Solid Support (Resin) | Anchor for the growing peptide in SPPS |
| Coupling Agents (e.g., HBTU, DIC) | Facilitate peptide bond formation |
| Activating Agents (e.g., HOAt) | Enhance the efficiency of cyclization |
| Cyclizing Agent (e.g., Triphosgene) | Promotes the intramolecular ring closure |
| Organic Solvents | Reaction and purification media |
Mechanism of Action of Alisporivir: A Signaling Pathway Perspective
Alisporivir's antiviral activity stems from its ability to inhibit the host protein, cyclophilin A (CypA). CypA is a peptidyl-prolyl isomerase that is co-opted by the hepatitis C virus to aid in the proper folding and function of its non-structural protein 5A (NS5A). The interaction between CypA and NS5A is essential for the formation of the viral replication complex.
By binding to the active site of CypA, Alisporivir prevents its interaction with NS5A. This disruption inhibits the formation of a functional replication complex, thereby blocking HCV RNA replication.
Conclusion
This compound is a cornerstone in the chemical synthesis of the potent antiviral agent, Alisporivir. Its multi-step synthesis, involving the precise assembly of a complex linear peptide, highlights the challenges and intricacies of modern pharmaceutical manufacturing. Understanding the properties and synthetic routes to this intermediate is crucial for the continued development and optimization of Alisporivir and other next-generation cyclophilin inhibitors. The targeted mechanism of action of the final product underscores the potential of host-targeting antivirals in combating viral diseases.
Spectroscopic and Synthetic Elucidation of an Alisporivir Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alisporivir, a potent cyclophilin inhibitor derived from Cyclosporine A, has been a subject of significant interest in antiviral and other therapeutic research. The synthesis of this complex cyclic peptide involves several key intermediates. This technical guide focuses on a plausible early-stage intermediate in the semi-synthesis of Alisporivir from Cyclosporine A, herein designated as "Alisporivir Intermediate-1". Due to the proprietary nature of pharmaceutical drug development, specific spectroscopic data for internally designated intermediates such as "this compound" are often not publicly disclosed. This document, therefore, provides a detailed overview of the expected spectroscopic characteristics of a representative structure for such an intermediate, alongside standardized protocols for acquiring such data. The aim is to equip researchers with a practical framework for the identification and characterization of similar cyclosporine derivatives.
Proposed Structure of this compound
Alisporivir is synthesized from Cyclosporine A through modifications at amino acid positions 3 and 4. Specifically, the sarcosine (B1681465) at position 3 is replaced by D-methyl-alanine (D-MeAla), and the N-methyl-L-leucine at position 4 is replaced by N-ethyl-L-valine (EtVal). A logical synthetic route would involve sequential modification. For the purpose of this guide, "this compound" is proposed to be the singly-modified Cyclosporine A derivative where the substitution at position 3 has been completed, but the modification at position 4 has not yet been undertaken.
Proposed Structure: Cyclo[L-alanyl-D-alanyl-D-methyl-alanyl -N-methyl-L-leucyl-N-methyl-L-valyl-(2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoyl-(2S)-2-aminobutanoyl-N-methyl-D-alanyl-N-methyl-L-valyl-L-valyl-N-methyl-L-leucyl]
This structure differs from Cyclosporine A only at position 3.
Predicted Spectroscopic Data
The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the proposed structure of this compound. These predictions are based on the known spectroscopic data of Cyclosporine A and the expected changes resulting from the amino acid substitution at position 3.
Table 1: Predicted ¹H NMR Data for Key Residues of this compound
| Residue Position | Amino Acid | Proton | Expected Chemical Shift (δ, ppm) | Notes |
| 3 | D-MeAla | α-CH | 4.5 - 5.0 | Shifted compared to Sarcosine α-CH₂ in Cyclosporine A. |
| β-CH₃ | 1.2 - 1.5 | Doublet, coupled to α-CH. | ||
| N-CH₃ | 3.0 - 3.3 | Singlet. | ||
| 4 | N-Me-Leu | α-CH | 4.8 - 5.2 | Similar to Cyclosporine A. |
| β-CH₂ | 1.5 - 1.8 | Multiplet. | ||
| γ-CH | 1.6 - 1.9 | Multiplet. | ||
| δ-CH₃ | 0.8 - 1.0 | Two doublets. | ||
| N-CH₃ | 3.1 - 3.4 | Singlet. |
Table 2: Predicted ¹³C NMR Data for Key Residues of this compound
| Residue Position | Amino Acid | Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| 3 | D-MeAla | C=O | 170 - 175 | |
| Cα | 50 - 55 | Shifted compared to Sarcosine Cα in Cyclosporine A. | ||
| Cβ | 15 - 20 | |||
| N-CH₃ | 30 - 35 | |||
| 4 | N-Me-Leu | C=O | 170 - 175 | |
| Cα | 55 - 60 | Similar to Cyclosporine A. | ||
| Cβ | 40 - 45 | |||
| Cγ | 24 - 28 | |||
| Cδ | 21 - 25 | Two distinct signals. | ||
| N-CH₃ | 30 - 35 |
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₆₁H₁₀₉N₁₁O₁₂ |
| Monoisotopic Mass | 1187.8265 g/mol |
| [M+H]⁺ | 1188.8338 m/z |
| [M+Na]⁺ | 1210.8157 m/z |
| Plausible Fragmentation | Loss of water, cleavage of amino acid side chains, and fragmentation of the macrocyclic backbone. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). Use of a solvent that provides good solubility and signal dispersion is critical.
-
Instrumentation: A high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe is recommended for optimal resolution and sensitivity, which is necessary for complex cyclic peptides.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 s.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 s.
-
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks within individual amino acid residues.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, aiding in the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for sequencing the amino acids and confirming the macrocyclic structure.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile, with the addition of 0.1% formic acid to promote ionization.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an electrospray ionization (ESI) source is recommended.
-
High-Resolution Mass Spectrometry (HRMS):
-
Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.
-
The high mass accuracy (typically < 5 ppm) allows for the unambiguous determination of the elemental composition.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Select the [M+H]⁺ ion for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Analyze the resulting fragment ions to confirm the amino acid sequence and the presence of specific modifications.
-
Visualization of the Synthetic Pathway
The following diagram illustrates the logical synthetic progression from Cyclosporine A to Alisporivir, highlighting the position of the proposed intermediate.
Caption: Synthetic pathway from Cyclosporine A to Alisporivir.
Logical Workflow for Spectroscopic Analysis
The following diagram outlines the general workflow for the spectroscopic characterization of a novel synthetic intermediate like the one proposed.
Caption: General workflow for spectroscopic data acquisition and analysis.
Conclusion
While specific, publicly available spectroscopic data for "this compound" remains elusive, this guide provides a robust framework for researchers working on the synthesis and characterization of Alisporivir and its analogues. By proposing a plausible structure for an early-stage intermediate and predicting its NMR and MS data, we offer a valuable reference point. The detailed experimental protocols and logical workflow diagrams serve as a practical resource for the spectroscopic elucidation of complex semi-synthetic molecules in drug discovery and development.
Synthesis of Alisporivir from Cyclosporine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alisporivir (DEB025), a potent antiviral agent, is a semi-synthetic derivative of the immunosuppressant Cyclosporine A. By strategically modifying the Cyclosporine A scaffold, the immunosuppressive activity is abrogated while enhancing its affinity for cyclophilins, the host proteins critical for the replication of several viruses, including Hepatitis C virus (HCV). This document provides a comprehensive technical overview of the synthesis of Alisporivir from Cyclosporine A, including the underlying chemical modifications, a generalized experimental protocol, and a summary of its mechanism of action. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Alisporivir
Alisporivir is a non-immunosuppressive cyclophilin inhibitor.[1] It has been extensively investigated for its antiviral activity, particularly against HCV.[1][2] Unlike direct-acting antivirals that target viral proteins, Alisporivir targets a host protein, cyclophilin A (CypA), thereby presenting a high barrier to viral resistance.[2][3] The synthesis of Alisporivir involves specific chemical modifications of the natural product Cyclosporine A.[4][5]
Chemical Modifications: From Cyclosporine A to Alisporivir
The transformation of Cyclosporine A into Alisporivir involves three key structural changes to the cyclic undecapeptide.[4][5] These modifications are crucial for altering its biological activity profile.
Table 1: Key Structural Modifications in the Synthesis of Alisporivir from Cyclosporine A
| Position in Peptide Ring | Original Amino Acid in Cyclosporine A | Modified Amino Acid in Alisporivir | Purpose of Modification |
| 3 | Sarcosine (Sar) | N-methyl-L-alanine (Me-Ala) | Enhance cyclophilin binding affinity and modulate conformation. |
| 4 | L-leucine (Leu) | L-valine (Val) | Contribute to the loss of immunosuppressive activity. |
| Specific N-methylated nitrogen | N-methyl group | N-ethyl group | Further enhance cyclophilin binding and alter pharmacokinetic properties. |
These targeted alterations result in a molecule that retains high affinity for cyclophilins but does not form a functional complex with calcineurin, the key mediator of Cyclosporine A's immunosuppressive effects.[4][5]
Experimental Protocol for Alisporivir Synthesis (Generalized)
The precise, industrial-scale synthesis of Alisporivir is proprietary. However, a generalized, multi-step semi-synthetic route can be postulated based on known organic chemistry principles for peptide modification. This process would involve the selective modification of specific amino acid residues within the complex macrocyclic structure of Cyclosporine A.
3.1. Materials and Reagents
-
Cyclosporine A (starting material)
-
Protecting group reagents (e.g., Boc anhydride, Fmoc-OSu)
-
Reagents for selective N-demethylation
-
Ethylating agents (e.g., ethyl iodide, diethyl sulfate)
-
Reagents for peptide coupling (e.g., HATU, HOBt)
-
Protected amino acids (e.g., Boc-L-valine, Boc-N-methyl-L-alanine)
-
Solvents (e.g., DMF, DCM, THF)
-
Reagents for deprotection (e.g., TFA, piperidine)
-
Purification materials (e.g., silica (B1680970) gel for chromatography, HPLC columns)
3.2. Synthetic Steps
A plausible, though generalized, synthetic workflow is outlined below. The sequence of these steps would be critical to avoid unwanted side reactions.
-
Protection of Reactive Groups: Protect the hydroxyl group on the MeBmt residue of Cyclosporine A to prevent interference in subsequent steps.
-
Selective N-Demethylation: Selectively demethylate the nitrogen atom that will be subsequently ethylated. This is a challenging step and may require specialized reagents and conditions to achieve site-selectivity.
-
N-Ethylation: Introduce the ethyl group onto the demethylated nitrogen using a suitable ethylating agent.
-
Ring Opening/Linearization (Hypothetical): While challenging, a selective cleavage of a peptide bond to linearize the cyclic peptide could facilitate the amino acid substitutions. This would be followed by the removal of the original amino acids at positions 3 and 4.
-
Peptide Coupling: Sequentially couple the new amino acids (N-methyl-L-alanine at position 3 and L-valine at position 4) to the linearized peptide.
-
Macrolactamization: Re-cyclize the modified linear peptide to reform the macrocyclic structure.
-
Deprotection: Remove all protecting groups to yield the final Alisporivir molecule.
-
Purification: Purify the crude product using chromatographic techniques such as flash chromatography and preparative HPLC to obtain Alisporivir of high purity.
3.3. Characterization
The final product would be characterized using a suite of analytical techniques to confirm its identity and purity:
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₆₃H₁₁₃N₁₁O₁₂, MW: 1216.66 g/mol ).[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the success of the modifications.
Table 2: Hypothetical Synthesis Parameters and Expected Outcomes
| Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (Illustrative) | Purity Target |
| N-Ethylation | Ethyl iodide, K₂CO₃ | DMF | 25-50 | 12-24 | Moderate | >90% (intermediate) |
| Peptide Coupling | HATU, DIPEA | DMF | 0-25 | 2-6 | High | >95% (intermediate) |
| Macrolactamization | T3P, DIPEA | DCM | 0-25 | 24-48 | Low to Moderate | >80% (crude) |
| Final Purification | Preparative HPLC | Acetonitrile/Water | 25 | N/A | N/A | >99% |
Note: The yields are illustrative and would need to be optimized for each step.
Mechanism of Action of Alisporivir
Alisporivir's primary mechanism of action involves the inhibition of the host protein, cyclophilin A (CypA).[1][7] CypA is a peptidyl-prolyl cis-trans isomerase that plays a crucial role in the proper folding of certain proteins, including viral proteins.[8] In the context of HCV infection, CypA is essential for the replication of the virus.[1][8]
The key interaction is between CypA and the HCV non-structural protein 5A (NS5A). This interaction is believed to induce a conformational change in NS5A that is necessary for the formation of the viral replication complex. Alisporivir binds to the active site of CypA with high affinity, preventing its interaction with NS5A.[1][8] This disruption of the CypA-NS5A interaction inhibits viral RNA replication.
Visualizations
Synthesis Workflow
Caption: Generalized workflow for the synthesis of Alisporivir.
Signaling Pathway of Alisporivir's Antiviral Action
Caption: Mechanism of action of Alisporivir in inhibiting HCV replication.
Conclusion
The synthesis of Alisporivir from Cyclosporine A is a prime example of successful natural product modification to generate a novel therapeutic agent with a distinct and advantageous biological profile. By understanding the specific chemical alterations and the resulting changes in its mechanism of action, researchers can appreciate the rationale behind its design. While the detailed industrial synthesis remains proprietary, the generalized principles outlined in this guide provide a solid foundation for academic and research-level understanding. The unique host-targeting mechanism of Alisporivir continues to make it an interesting compound in the field of antiviral drug development.
References
- 1. Substitution in position 3 of cyclosporin A abolishes the cyclophilin-mediated gain-of-function mechanism but not immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYCLOSPORINE, MODIFIED - cyclosporine capsule, liquid filled Cyclosporine Capsules, USP (MODIFIED) (Soft Gelatin Capsules) Rx only Prescribing Information [dailymed.nlm.nih.gov]
- 5. Site Selective Amide Reduction of Cyclosporine A Enables Diverse Derivation of an Important Cyclic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic approaches to peptides containing the L-Gln-L-Val-D(S)-Dmt motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclosporine Capsules, USP [Modified](Soft Gelatin) Cyclosporine ORAL SOLUTION, USP [Modified] [dailymed.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Alisporivir Intermediate-1: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the stability and storage considerations for Alisporivir intermediate-1. The information presented is based on publicly available data from chemical suppliers and general best practices for peptide stability testing. No specific experimental stability data for this compound was found in the public domain. The experimental protocols described herein are generalized examples and should be adapted and validated for specific laboratory conditions and regulatory requirements.
Introduction
Alisporivir (DEB025) is a non-immunosuppressive cyclophilin inhibitor that has been investigated for its potent antiviral activity, particularly against the hepatitis C virus (HCV). This compound is a key precursor in the synthesis of Alisporivir. As with any active pharmaceutical ingredient (API) intermediate, ensuring its stability and establishing appropriate storage conditions are critical for maintaining its purity, potency, and overall quality throughout the drug development process. This guide provides a summary of recommended storage conditions and outlines best practices for stability testing of peptide intermediates like this compound.
Recommended Storage Conditions
Based on information from various chemical suppliers, the following storage conditions are recommended for this compound to ensure its stability.
| Form | Storage Temperature | Duration | Additional Recommendations |
| Powder | -20°C | 1 year | Sealed container, away from moisture and light. |
| -80°C | 2 years | Sealed container, away from moisture and light. | |
| In Solvent | -20°C | 1 month | Sealed container, away from moisture and light. |
| -80°C | 6 months | Sealed container, away from moisture and light. |
Note: These are general guidelines. It is crucial to refer to the certificate of analysis and supplier-specific recommendations for the particular batch of this compound being used.
Alisporivir Mechanism of Action: Signaling Pathway
Alisporivir exerts its antiviral effect by targeting a host protein, cyclophilin A (CypA), which is essential for the replication of certain viruses, including HCV. The mechanism involves the inhibition of the peptidyl-prolyl isomerase (PPIase) activity of CypA. This disruption prevents the proper folding and function of viral proteins, such as the HCV non-structural protein 5A (NS5A), thereby inhibiting viral replication.
The Solubility Profile of Alisporivir Intermediate-1: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
A comprehensive search of publicly available scientific literature and chemical databases reveals a significant lack of specific information regarding a compound explicitly identified as "Alisporivir intermediate-1." While the synthesis of the cyclophilin inhibitor Alisporivir (B1665226) (also known as Debio-025) from Cyclosporin A necessarily involves precursor molecules, detailed characterization and solubility data for these intermediates are not readily found in the public domain. This guide addresses the current landscape of available information and provides a framework for approaching the solubility assessment of novel drug intermediates, using the broader context of Alisporivir's physicochemical properties as a reference.
Introduction to Alisporivir and its Synthesis
Alisporivir is a non-immunosuppressive cyclophilin inhibitor that has been investigated for its potent antiviral activity, particularly against the hepatitis C virus (HCV).[1][2][3] It is a derivative of Cyclosporin A, modified to reduce its immunosuppressive properties while retaining its ability to inhibit cyclophilins, which are host proteins co-opted by some viruses for replication.[4][5] The synthesis of Alisporivir from Cyclosporin A involves a series of chemical modifications, which logically produce several intermediate compounds.[5] However, the specific designation "this compound" does not correspond to a readily identifiable compound in published literature.
Chemical databases list several potential precursors and reagents used in the synthesis of related compounds, but do not provide specific solubility profiles for an "intermediate-1" of Alisporivir. For instance, potential, though unconfirmed, intermediates in similar synthetic pathways might include molecules such as 2-(4-Amino-3-(difluoromethyl)-6-iodopyridin-2-yl)acetic acid.[6] The lack of a concrete chemical identity for "this compound" precludes the presentation of its specific solubility data.
General Principles of Solubility Assessment for Drug Intermediates
The solubility of an active pharmaceutical ingredient (API) and its intermediates is a critical physicochemical property that influences bioavailability, formulation development, and process chemistry. For a hypothetical "this compound," a thorough solubility profile would need to be determined experimentally. The following sections outline the standard methodologies and data presentation that would be required.
Experimental Protocols for Solubility Determination
A comprehensive understanding of a compound's solubility involves assessing its behavior in various solvents and under different conditions. Key experimental protocols would include:
-
Thermodynamic Solubility Measurement: This equilibrium-based method determines the true solubility of a compound.
-
Protocol: An excess of the solid compound is added to a known volume of the solvent (e.g., water, buffers at various pH values, organic solvents). The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Kinetic Solubility Measurement: This high-throughput method is often used in early drug discovery to assess the solubility of a large number of compounds.
-
Protocol: A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored over a short period (e.g., 1-2 hours) using methods like nephelometry or turbidimetry. This provides an estimate of the concentration at which the compound begins to precipitate from a supersaturated solution.
-
-
Solubility in Biorelevant Media: To predict in vivo performance, solubility is often assessed in simulated biological fluids.
-
Protocol: Thermodynamic or kinetic solubility experiments are performed in media such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF), which mimic the composition and pH of the human gastrointestinal tract.
-
Data Presentation
Quantitative solubility data for "this compound" would be most effectively presented in a tabular format for easy comparison.
Table 1: Hypothetical Thermodynamic Solubility of this compound
| Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Method |
| Water | 25 | Data not available | Shake-flask |
| pH 2.0 Buffer | 25 | Data not available | Shake-flask |
| pH 7.4 Buffer | 25 | Data not available | Shake-flask |
| Ethanol | 25 | Data not available | Shake-flask |
| DMSO | 25 | Data not available | Shake-flask |
Table 2: Hypothetical Kinetic Solubility of this compound
| Medium | pH | Solubility (µM) | Method |
| Phosphate Buffered Saline | 7.4 | Data not available | Nephelometry |
Physicochemical Properties of Alisporivir (Final Compound)
While data on "this compound" is unavailable, the properties of the final compound, Alisporivir, can offer some context. Alisporivir is a large, cyclic peptide with a molecular weight of 1216.64 g/mol and a molecular formula of C63H113N11O12.[7] Its structure is complex, with multiple hydrogen bond donors and acceptors, contributing to its overall physicochemical characteristics.[7] One study noted the poor solubility of Alisporivir in water, requiring it to be added as a powder directly to a protein solution for complex formation.[8] Commercial suppliers often provide Alisporivir as a powder or lyophilized solid, with storage recommendations at low temperatures (-10 to -25°C). The LogP value, a measure of lipophilicity, for Alisporivir is reported to be 3.84.[6]
Visualizing Workflows in Solubility Assessment
To provide a practical framework, the following diagrams illustrate the logical workflow for determining and utilizing the solubility profile of a new chemical entity like "this compound."
Caption: A general workflow for the experimental determination of the solubility profile of a novel drug intermediate.
Caption: The central role of solubility data in guiding various stages of drug development.
Conclusion
The request for a detailed technical guide on the solubility profile of "this compound" cannot be fulfilled due to the absence of publicly available data for a compound with this specific designation. For researchers and drug development professionals working with novel intermediates, a systematic and empirical approach to determining solubility is essential. This involves a combination of thermodynamic and kinetic solubility assays across a range of relevant solvents and biorelevant media. The resulting data is crucial for informed decision-making in process chemistry, formulation development, and the prediction of a compound's biopharmaceutical properties. Future disclosures from the developers of Alisporivir may shed more light on the specific properties of its synthetic intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. Profile of alisporivir and its potential in the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profile of alisporivir and its potential in the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Alisporivir | CAS#:254435-95-5 | Chemsrc [chemsrc.com]
- 7. Alisporivir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. X-ray structure of alisporivir in complex with cyclophilin A at 1.5 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Potential Impurities in the Synthesis of Alisporivir
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alisporivir (B1665226) (Debio 025), a non-immunosuppressive cyclophilin inhibitor, has shown significant promise as a host-targeting antiviral agent, particularly against Hepatitis C virus (HCV).[1] Synthesized as a derivative of Cyclosporine A, the manufacturing process of Alisporivir, like any synthetic active pharmaceutical ingredient (API), can introduce a range of impurities.[1] These impurities may originate from the starting materials, intermediates, by-products of side reactions, and degradation of the final product. Meticulous control and characterization of these impurities are paramount to ensure the safety, efficacy, and quality of the drug substance. This technical guide provides a comprehensive overview of the potential impurities that may arise during the synthesis of Alisporivir, based on its known synthetic relationship with Cyclosporine A. It also outlines general experimental protocols for the identification and quantification of these impurities and presents logical workflows and pathways in a visual format.
The Synthetic Pathway of Alisporivir from Cyclosporine A
Alisporivir is a semi-synthetic derivative of the naturally occurring cyclic undecapeptide, Cyclosporine A. The key structural modifications that differentiate Alisporivir from its parent compound involve:
-
Amino Acid Substitution at Position 3: The sarcosine (B1681465) (Sar) residue in Cyclosporine A is replaced by N-methyl-L-alanine (MeAla).
-
Amino Acid Substitution at Position 4: The L-leucine (Leu) residue is substituted with L-valine (Val).
-
N-Alkylation: One of the peptide nitrogens is ethylated instead of methylated.[1]
While specific, proprietary reaction conditions for the industrial synthesis of Alisporivir are not publicly available, a plausible synthetic route can be postulated based on established peptide modification chemistry. This likely involves a multi-step process that may include protection, activation, coupling, and deprotection steps to achieve the desired amino acid substitutions, followed by a selective N-ethylation.
Potential Impurities in Alisporivir Synthesis
Based on the postulated synthetic pathway, potential impurities can be categorized into three main classes: starting material-related, process-related, and degradation products.
Starting Material-Related Impurities
Impurities present in the starting material, Cyclosporine A, can be carried through the synthesis to the final product. Known impurities of Cyclosporine A include analogs with variations in their amino acid sequence.
Process-Related Impurities
These impurities are formed during the chemical transformations in the synthesis of Alisporivir.
-
Incomplete Reactions: Unreacted Cyclosporine A or intermediates from the amino acid substitution and N-ethylation steps can be present in the final product if purification is not complete.
-
By-products of Side Reactions:
-
Epimerization: The chiral centers in the amino acid residues are susceptible to epimerization under certain reaction conditions (e.g., basic or acidic treatment), leading to diastereomeric impurities.
-
Over-alkylation/Mis-alkylation: During the N-ethylation step, other nucleophilic sites on the molecule could potentially be ethylated, or multiple ethylations could occur.
-
Hydrolysis: The ester and amide bonds in the cyclic peptide structure can be susceptible to hydrolysis, leading to ring-opened impurities.
-
-
Residual Reagents and Solvents: Traces of reagents, catalysts, and solvents used in the synthesis and purification steps may remain in the final API.
Degradation Products
Alisporivir, being a complex cyclic peptide, may degrade under certain storage conditions (e.g., exposure to light, heat, or humidity). Degradation pathways could include oxidation, hydrolysis, or isomerization.
Data Presentation of Potential Impurities
The following table summarizes the potential impurities in Alisporivir, categorized by their origin and chemical nature.
| Impurity Category | Potential Impurity | Plausible Origin | Chemical Nature |
| Starting Material-Related | Cyclosporine B, C, D, G, H | Impurities in Cyclosporine A starting material | Analogs of Cyclosporine A with different amino acid residues |
| Iso-cyclosporine A | Isomerization of Cyclosporine A | Isomer of Cyclosporine A | |
| Process-Related | Unreacted Cyclosporine A | Incomplete amino acid substitution | Starting material |
| Mono-substituted Intermediates | Incomplete amino acid substitution | Synthetic intermediate | |
| N-methyl Alisporivir | Incomplete N-ethylation | Synthetic intermediate | |
| Di-ethylated Alisporivir | Over-alkylation during N-ethylation | By-product | |
| Epimers of Alisporivir | Epimerization during synthesis | Diastereomer | |
| Ring-opened Alisporivir | Hydrolysis of amide/ester bonds | Degradation/By-product | |
| Degradation Products | Oxidized Alisporivir | Oxidation of susceptible residues | Degradant |
| Hydrolyzed Alisporivir | Hydrolysis under storage | Degradant |
Experimental Protocols for Impurity Identification and Quantification
A robust analytical program is essential for the detection, identification, and quantification of potential impurities in Alisporivir. A combination of chromatographic and spectroscopic techniques is typically employed.
General Analytical Workflow
The general workflow for impurity profiling involves separation of the impurities from the main component, followed by their detection, identification, and quantification.
High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is the cornerstone for impurity profiling.
-
Column: A reversed-phase column (e.g., C18, C8) is typically used for the separation of cyclosporine derivatives.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile, methanol) is commonly employed to achieve good resolution of all impurities.
-
Detection: UV detection at a wavelength of 210-220 nm is suitable for these peptides. A photodiode array (PDA) detector can provide additional information about the peak purity.
-
Temperature: The column temperature is often elevated (e.g., 60-80 °C) to improve peak shape and reduce viscosity.
-
Validation: The method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification of unknown impurities.
-
Ionization: Electrospray ionization (ESI) is a suitable technique for ionizing large molecules like Alisporivir and its impurities.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) can provide accurate mass measurements, which aids in determining the elemental composition of the impurities.
-
Tandem MS (MS/MS): Fragmentation analysis (MS/MS) provides structural information by breaking down the impurity molecules and analyzing the resulting fragment ions. This is invaluable for identifying the specific site of modification or degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For definitive structural elucidation of novel impurities, isolation by preparative chromatography followed by NMR analysis is often necessary. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.
Signaling Pathway of Alisporivir's Antiviral Action
Alisporivir exerts its antiviral effect by targeting a host protein, cyclophilin A (CypA). CypA is a peptidyl-prolyl isomerase that is essential for the replication of several viruses, including HCV. By binding to and inhibiting CypA, Alisporivir disrupts the interaction between CypA and the viral NS5A protein, which is a critical step in the formation of the viral replication complex.
Conclusion
The control of impurities in Alisporivir is a critical aspect of its drug development and manufacturing. A thorough understanding of the synthetic process, from the starting material Cyclosporine A to the final API, allows for a proactive approach to identifying and controlling potential impurities. This guide has outlined the plausible synthetic pathway, categorized potential impurities, and provided a framework for their analytical characterization. By implementing robust analytical methodologies and a comprehensive control strategy, the quality, safety, and efficacy of Alisporivir can be ensured for its potential therapeutic applications.
References
The Crucial Role of Alisporivir Intermediate-1 in the Synthesis of a Novel Antiviral Agent
For Immediate Release
A deep dive into the synthesis of Alisporivir reveals the pivotal function of its linear peptide precursor, Alisporivir intermediate-1. This technical guide offers researchers, scientists, and drug development professionals an in-depth understanding of the synthetic pathway, experimental protocols, and the central role of this key intermediate in the creation of the potent cyclophilin inhibitor, Alisporivir.
Alisporivir, a non-immunosuppressive cyclosporin (B1163) A analog, has demonstrated significant potential in the treatment of various viral diseases, most notably Hepatitis C. Its unique mechanism of action, which involves targeting host cell cyclophilins required for viral replication, has made it a subject of intense research. The synthesis of this complex cyclic peptide is a multi-step process, with this compound serving as the immediate linear precursor before the critical macrocyclization step.
This compound: The Linear Precursor
Based on available patent literature, this compound is the open-chain peptide H-D-MeAla-EtVal-Val-Meleu-Ala-(D)Ala-MeLeu-MeLeu-MeVal-MeBmt-alphaAbu-OH. This undecapeptide contains several non-standard and N-methylated amino acids, which contribute to the final conformational and biological properties of Alisporivir. The synthesis of this linear precursor is a significant undertaking, typically achieved through solid-phase peptide synthesis (SPPS) or solution-phase techniques, followed by purification before the final cyclization.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 882506-05-0 | [1] |
| Molecular Formula | C74H132N12O17 | N/A |
| Molecular Weight | 1461.91 g/mol | [1] |
The Synthetic Pathway: From Cyclosporin A to Alisporivir
The overall synthesis of Alisporivir originates from the readily available natural product, Cyclosporin A. The process involves a series of chemical modifications to the Cyclosporin A backbone, leading to the formation of the linear this compound, which is then cyclized to yield the final product.
Caption: High-level overview of the Alisporivir synthesis pathway.
Experimental Protocols
While detailed, step-by-step industrial synthesis protocols are often proprietary, the following sections outline the general methodologies for the key transformations based on information from scientific literature and patents.
Synthesis of the Linear Precursor (this compound)
The synthesis of the linear undecapeptide, H-D-MeAla-EtVal-Val-Meleu-Ala-(D)Ala-MeLeu-MeLeu-MeVal-MeBmt-alphaAbu-OH, is typically accomplished using solid-phase peptide synthesis (SPPS).
General SPPS Protocol:
-
Resin Preparation: A suitable resin (e.g., 2-chlorotrityl chloride resin) is functionalized with the C-terminal amino acid, α-aminobutyric acid (αAbu).
-
Iterative Coupling and Deprotection: The subsequent amino acids are sequentially coupled to the growing peptide chain. Each cycle involves:
-
Deprotection: Removal of the temporary N-terminal protecting group (e.g., Fmoc) using a mild base (e.g., piperidine (B6355638) in DMF).
-
Coupling: Activation of the incoming amino acid's carboxyl group (e.g., using HBTU/HOBt or DIC/HOAt) and subsequent reaction with the deprotected N-terminus of the resin-bound peptide.
-
-
Cleavage from Resin: Once the full-length linear peptide is assembled, it is cleaved from the solid support using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: The crude linear peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Macrocyclization of this compound
The final and critical step in the synthesis is the intramolecular cyclization of the linear precursor to form the macrolactam bond in Alisporivir.
General Cyclization Protocol:
-
High Dilution Conditions: The purified linear peptide is dissolved in a suitable organic solvent (e.g., dichloromethane (B109758) or a mixture of solvents) at a very low concentration to favor intramolecular cyclization over intermolecular polymerization.
-
Coupling Reagent Addition: A peptide coupling reagent (e.g., triphosgene (B27547) in the presence of a base like diisopropylethylamine, or a phosphonium- or uranium-based reagent) is slowly added to the reaction mixture.
-
Reaction Monitoring: The progress of the cyclization is monitored by techniques such as HPLC or mass spectrometry.
-
Purification of Alisporivir: Upon completion, the reaction mixture is worked up, and the crude Alisporivir is purified by chromatography (e.g., silica (B1680970) gel chromatography or RP-HPLC) to yield the final product.
A Chinese patent (CN103145811A) describes a method for synthesizing Alisporivir which involves dissolving the linear precursor, H-D-MeAla-EtVal-Val-Meleu-Ala-(D)Ala-MeLeu-MeLeu-MeVal-MeBmt-alphaAbu-OH, along with HOAt and DIC in an organic solvent under an inert atmosphere, followed by the dropwise addition of a solution of triphosgene. After the reaction, the pH is adjusted with an alkaline solution, and the product is purified to yield Alisporivir with high purity and yield.
Logical Workflow for Alisporivir Synthesis
The synthesis of Alisporivir follows a logical progression from a readily available starting material to the complex final product, with the linear intermediate playing a central role.
References
Methodological & Application
Synthesis Protocol for Alisporivir Intermediate-1: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the synthesis of a key intermediate in the preparation of Alisporivir (B1665226), a potent cyclophilin inhibitor. Alisporivir, a non-immunosuppressive cyclosporin (B1163) A analog, has been investigated for its therapeutic potential in various diseases, including hepatitis C and Duchenne muscular dystrophy.[1] The synthesis of Alisporivir originates from the natural product Cyclosporin A (CsA).[2][3] This protocol focuses on the initial protection step of Cyclosporin A, yielding Acetyl-Cyclosporin A, herein referred to as "Alisporivir intermediate-1". The protocol is based on established chemical transformations of Cyclosporin A and is intended to provide a foundational method for researchers in the field of medicinal chemistry and drug development.
Introduction
Alisporivir (also known as Debio 025) is a synthetic derivative of Cyclosporin A that has been chemically modified to eliminate its immunosuppressive activity while retaining its ability to inhibit cyclophilins.[2][4] Specifically, the sarcosine (B1681465) at position 3 is replaced by a D-alanine, the L-leucine at position 4 is replaced by a valine, and the N-methyl group of the leucine (B10760876) at position 3 is N-ethylated.[3] The synthesis of Alisporivir and other non-immunosuppressive cyclophilin inhibitors is a significant area of research aimed at developing novel therapeutics for a range of diseases.[5] A common strategy in the semi-synthesis of Cyclosporin A derivatives involves the selective protection of the hydroxyl group on the unique amino acid residue, (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoyl, also known as MeBmt. This initial step is crucial for preventing unwanted side reactions in subsequent modification steps. This document details the protocol for the acetylation of Cyclosporin A to yield Acetyl-Cyclosporin A, a foundational intermediate for further synthetic transformations towards Alisporivir.
Signaling Pathway of Alisporivir
Alisporivir exerts its antiviral effect by targeting a host protein, cyclophilin A (CypA), rather than a viral component. CypA is a cellular enzyme with peptidyl-prolyl cis-trans isomerase (PPIase) activity and is crucial for the replication of several viruses, including the hepatitis C virus (HCV). In HCV infection, CypA interacts with the viral non-structural protein 5A (NS5A), facilitating the proper folding and function of the viral replication complex. Alisporivir binds to the active site of CypA, inhibiting its PPIase activity. This prevents the interaction between CypA and NS5A, thereby disrupting the HCV replication machinery.
Caption: Mechanism of Alisporivir in inhibiting HCV replication.
Experimental Protocols
Synthesis of this compound (Acetyl-Cyclosporin A)
This protocol describes the acetylation of the hydroxyl group of the MeBmt residue in Cyclosporin A.
Materials:
-
Cyclosporin A (CsA)
-
Acetic anhydride (B1165640)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve Cyclosporin A in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add pyridine followed by the dropwise addition of acetic anhydride.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material (Cyclosporin A) and the appearance of a new, less polar spot corresponding to the acetylated product.
-
Workup: Upon completion of the reaction, dilute the mixture with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure Acetyl-Cyclosporin A (this compound).
Data Presentation
Table 1: Reagents and Reaction Conditions for the Synthesis of this compound
| Parameter | Value |
| Starting Material | Cyclosporin A (CsA) |
| Reagent 1 | Acetic anhydride |
| Reagent 2 | Pyridine |
| Solvent | Dichloromethane (DCM), anhydrous |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Purification Method | Silica Gel Column Chromatography |
Note: The specific quantities of reagents and the reaction yield will depend on the scale of the synthesis. It is recommended to start with a small-scale reaction to optimize conditions. For a typical laboratory-scale synthesis, a molar excess of acetic anhydride and pyridine relative to Cyclosporin A is used.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Step-by-step workflow for the synthesis of Acetyl-Cyclosporin A.
Conclusion
This document provides a foundational protocol for the synthesis of Acetyl-Cyclosporin A, a key intermediate in the preparation of Alisporivir. The provided experimental details and workflow are intended to serve as a guide for researchers. Further optimization of reaction conditions and purification techniques may be necessary depending on the specific experimental setup and desired scale. The understanding of Alisporivir's mechanism of action, also detailed herein, provides context for the importance of developing synthetic routes to this and other novel cyclophilin inhibitors.
References
- 1. Alisporivir - Wikipedia [en.wikipedia.org]
- 2. Profile of alisporivir and its potential in the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Non-Immunosuppressive Cyclophilin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Alisporivir from Cyclosporine A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the semi-synthesis of Alisporivir (B1665226) (DEB025), a potent cyclophilin inhibitor with significant antiviral activity, starting from the readily available macrocyclic peptide, Cyclosporine A. Alisporivir is a non-immunosuppressive cyclosporine analog that has been investigated for the treatment of hepatitis C virus (HCV) infection.[1][2] The synthesis involves a multi-step process including the selective modification of amino acid residues at positions 3 and 4 of the Cyclosporine A backbone. This protocol outlines the necessary chemical transformations, including ring-opening of the macrocycle, peptide modification, and subsequent re-cyclization to yield Alisporivir.
Introduction
Alisporivir is a derivative of Cyclosporine A, a cyclic undecapeptide. The structural modifications that confer its unique biological activity include the replacement of sarcosine (B1681465) at position 3 with D-methyl-alanine (D-MeAla) and the substitution of N-methyl-L-leucine at position 4 with N-ethyl-L-valine.[2] These changes enhance the binding affinity of Alisporivir for cyclophilins while abrogating the immunosuppressive effects associated with Cyclosporine A.[2] The primary mechanism of its antiviral action against HCV involves the inhibition of cyclophilin A (CypA), a host protein essential for viral replication. By binding to CypA, Alisporivir prevents the interaction between CypA and the viral protein NS5A, thereby disrupting the viral replication complex.
Signaling Pathway of Alisporivir in HCV Inhibition
The antiviral activity of Alisporivir is centered on its ability to disrupt a crucial host-pathogen interaction. The following diagram illustrates the signaling pathway:
Figure 1: Mechanism of Action of Alisporivir. Alisporivir inhibits the host protein Cyclophilin A (CypA), preventing its interaction with the HCV non-structural protein 5A (NS5A). This disruption of the CypA-NS5A complex inhibits viral replication.
Experimental Protocols: Synthesis of Alisporivir from Cyclosporine A
The synthesis of Alisporivir from Cyclosporine A is a complex process that necessitates the selective modification of the peptide backbone. A plausible synthetic strategy involves the regioselective opening of the macrocyclic ring, modification of the now linear peptide, followed by macrocyclization.
Step 1: Regioselective Ring Opening of Cyclosporine A
To selectively modify the amino acids at positions 3 and 4, the robust cyclic structure of Cyclosporine A must first be opened. This can be achieved through various methods, including the use of thioamides to activate a specific amide bond for cleavage.
-
Protocol: A detailed protocol for the regioselective ring opening of Cyclosporine A is a specialized procedure that is not widely available in general literature. It often involves proprietary techniques developed in industrial settings. However, a general approach involves the conversion of a specific amide bond to a thioamide, which is more susceptible to cleavage. This can be achieved using Lawesson's reagent. The subsequent cleavage of the thioamide bond would yield a linear undecapeptide.
Step 2: Modification of the Linear Undecapeptide
Once the linear peptide is obtained, the amino acids at positions 3 and 4 can be modified. This would likely involve the cleavage of the existing amino acids and the sequential coupling of the new, desired amino acids.
-
Protocol for Peptide Coupling:
-
Cleavage of Existing Residues: The sarcosine at position 3 and N-methyl-L-leucine at position 4 would be removed using standard peptide chemistry techniques, such as Edman degradation, although this would need to be adapted for N-methylated peptides.
-
Coupling of D-MeAla and Valine:
-
The new amino acids, Fmoc-D-MeAla-OH and Fmoc-Val-OH, would be sequentially coupled to the linear peptide using a suitable coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF).
-
After each coupling step, the Fmoc protecting group is removed using a solution of piperidine (B6355638) in DMF to allow for the next coupling reaction.
-
-
Step 3: Selective N-ethylation of Valine at Position 4
A crucial and challenging step is the selective N-ethylation of the newly introduced valine at position 4 without affecting the other N-methylated amino acids in the peptide chain.
-
Protocol for N-ethylation:
-
This selective alkylation would likely require specific protecting group strategies to shield other reactive nitrogens.
-
The N-ethylation could be achieved using an ethylating agent such as ethyl iodide or ethyl triflate in the presence of a mild base. The reaction conditions would need to be carefully optimized to ensure selectivity.
-
Step 4: Macrocyclization
The final step is the re-cyclization of the modified linear undecapeptide to form the Alisporivir macrocycle.
-
Protocol for Macrocyclization:
-
The linear peptide is cyclized under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
-
A macrolactamization agent such as DPPA (diphenylphosphoryl azide) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is typically used to facilitate the formation of the amide bond that closes the ring.
-
Overall Synthetic Workflow
The following diagram outlines the logical flow of the synthesis:
Figure 2: Synthetic Workflow for Alisporivir. A conceptual overview of the key stages in the semi-synthesis of Alisporivir from Cyclosporine A.
Data Presentation
| Step | Transformation | Reagents (Examples) | Solvent (Example) | Typical Yield Range (%) |
| 1 | Ring Opening | Lawesson's Reagent, then cleavage agent | Toluene | 50-70 |
| 2 | Peptide Coupling (per residue) | HATU, DIPEA, Fmoc-amino acid | DMF | 85-95 |
| 3 | Selective N-ethylation | Ethyl iodide, mild base | Acetonitrile | 40-60 |
| 4 | Macrocyclization | DPPA, high dilution | Dichloromethane | 30-50 |
Note: These are estimated yields and would require significant optimization for the specific substrate.
Conclusion
The semi-synthesis of Alisporivir from Cyclosporine A is a challenging but feasible process that allows for the production of a potent and non-immunosuppressive antiviral agent. The key transformations involve a carefully orchestrated sequence of ring-opening, selective peptide modification, and macrocyclization. The protocols and data presented here provide a foundational understanding for researchers and drug development professionals interested in the synthesis of Alisporivir and other complex cyclic peptide analogs. Further research into optimizing each synthetic step is crucial for improving the overall efficiency and scalability of the process.
References
Application Note: High-Purity Purification of Alisporivir Intermediate-1 Using Reversed-Phase HPLC
Abstract
This application note details a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of Alisporivir (B1665226) intermediate-1, a critical precursor in the synthesis of the antiviral drug Alisporivir.[1] Due to the large molecular weight (1461.91 g/mol ) and likely hydrophobic nature of this peptide-like intermediate, a C18 stationary phase with a water/acetonitrile (B52724) gradient mobile phase was optimized to achieve high purity and recovery.[1] This method is suitable for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Alisporivir and related complex small molecules.
Introduction
Alisporivir is a non-immunosuppressive cyclophilin inhibitor that has been investigated for its potential in treating hepatitis C and other viral diseases.[2][3] The synthesis of Alisporivir involves several key intermediates, with "Alisporivir intermediate-1" being a crucial building block.[1] Ensuring the high purity of this intermediate is paramount for the successful synthesis of the final active pharmaceutical ingredient (API) and for minimizing impurities in the final drug product.
High-performance liquid chromatography (HPLC) is a cornerstone technique in pharmaceutical development for both analysis and purification.[4][5] Reversed-phase HPLC, which separates molecules based on their hydrophobicity, is particularly well-suited for the purification of relatively non-polar compounds like large peptide-like molecules.[6][7] This application note provides a detailed protocol for the preparative HPLC purification of this compound, designed to yield a final product with purity exceeding 98%.
Experimental Protocols
Materials and Reagents
-
Sample: Crude this compound (synthesis output)
-
Solvents:
-
HPLC-grade Acetonitrile (ACN)
-
Ultrapure water (18.2 MΩ·cm)
-
HPLC-grade Methanol (for sample dissolution and injector wash)
-
-
HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector.
-
HPLC Column: C18 reversed-phase column (e.g., 250 mm x 21.2 mm, 5 µm particle size)
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of Methanol to create a concentrated stock solution. Further dilute with the initial mobile phase composition (90:10 Water:Acetonitrile) to ensure miscibility and prevent sample precipitation upon injection.
HPLC Method Parameters
A gradient elution method was developed to ensure optimal separation of the target compound from process-related impurities. The method parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 250 mm x 21.2 mm, 5 µm |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 10% to 90% B over 30 minutes; Hold at 90% B for 5 minutes; Return to 10% B over 1 minute; Equilibrate at 10% B for 9 minutes |
| Flow Rate | 20.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 210 nm |
| Injection Volume | 5.0 mL (dependent on sample concentration and column loading capacity) |
| Run Time | 45 minutes |
Purification Workflow
The overall workflow for the purification of this compound is depicted in the diagram below. The process begins with the dissolution of the crude sample, followed by HPLC separation, fraction collection based on the UV chromatogram, and subsequent analysis of the collected fractions for purity.
Caption: Workflow for the HPLC Purification of this compound.
Results and Discussion
The developed RP-HPLC method provided excellent separation of this compound from earlier eluting polar impurities and later eluting non-polar impurities. A representative chromatogram would show the main peak for the intermediate eluting at a specific retention time under the gradient conditions. The purity of the collected fractions can be assessed by analytical HPLC, and fractions meeting the required purity specification (e.g., >98%) are pooled.
The quantitative data for a typical purification run is summarized in the table below.
| Parameter | Value |
| Crude Sample Purity | ~85% |
| Injection Load | 200 mg |
| Collected Fraction Purity | >98% |
| Recovery Rate | >90% |
| Retention Time | Approximately 22.5 min |
The choice of a C18 column provides strong hydrophobic interactions necessary for retaining the large, non-polar this compound.[8] The gradient elution from a low to a high concentration of acetonitrile is crucial for first eluting any highly polar impurities and then effectively eluting the target compound with good peak shape, followed by the removal of strongly retained non-polar impurities.[8] A column temperature of 40°C helps to reduce the mobile phase viscosity and can improve peak symmetry. Detection at a low UV wavelength of 210 nm is chosen to ensure the detection of the peptide-like amide bonds present in the intermediate.
Conclusion
The described reversed-phase HPLC method is a reliable and efficient protocol for the preparative purification of this compound. The method yields a product of high purity (>98%) with a good recovery rate (>90%), making it suitable for use in a drug development setting where the quality of intermediates is critical. This application note provides a solid foundation for researchers to implement and further optimize the purification of this key intermediate in the synthesis of Alisporivir.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Profile of alisporivir and its potential in the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisporivir - Wikipedia [en.wikipedia.org]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. asianjpr.com [asianjpr.com]
- 6. jordilabs.com [jordilabs.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Synthesis of Alisporivir Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a key intermediate in the preparation of Alisporivir, a non-immunosuppressive cyclophilin inhibitor with potent antiviral activity. Alisporivir is a semi-synthetic derivative of Cyclosporine A. The following protocols are based on established synthetic routes.
Introduction
Alisporivir (also known as Debio-025) is a cyclosporine A analog that has been investigated for its therapeutic potential against various viral infections, including hepatitis C. Its mechanism of action involves the inhibition of cyclophilin A, a host protein essential for the replication of several viruses. The synthesis of Alisporivir involves the selective modification of the Cyclosporine A macrocycle. This document details the reaction conditions for the formation of a pivotal intermediate in this process, herein referred to as "Alisporivir Intermediate-1".
Synthetic Pathway Overview
The synthesis of Alisporivir from Cyclosporine A can be summarized in the following key steps. "this compound" is generated in the initial step of this pathway.
Caption: Synthetic workflow for Alisporivir from Cyclosporine A.
Experimental Protocols
Protocol 1: Synthesis of this compound (Di-Boc Protected Cyclosporine A)
This protocol describes the protection of the two hydroxyl groups of Cyclosporine A using di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield this compound.
Materials:
-
Cyclosporine A
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
Dissolve Cyclosporine A (1 equivalent) in dichloromethane (CH₂Cl₂).
-
To this solution, add 4-(dimethylamino)pyridine (DMAP, catalytic amount) and di-tert-butyl dicarbonate (Boc₂O, 2.5 equivalents).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | Cyclosporine A |
| Reagents | Boc₂O, DMAP |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 90-95% |
Alisporivir's Mechanism of Action: Signaling Pathway
Alisporivir exerts its antiviral effect by targeting the host protein, cyclophilin A (CypA). CypA is a peptidyl-prolyl isomerase that is co-opted by some viruses, such as Hepatitis C virus (HCV), to aid in viral protein folding and replication. Alisporivir binds to the active site of CypA, preventing its interaction with viral proteins like NS5A, thereby inhibiting viral replication.
Caption: Inhibition of HCV replication by Alisporivir.
Application Notes and Protocols: Synthesis of Alisporivir Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisporivir (DEB025), a non-immunosuppressive cyclophilin inhibitor, has shown significant potential as a host-targeting antiviral agent. Its synthesis originates from the natural product Cyclosporin A. This document provides detailed protocols for the synthesis of a key early-stage intermediate, "Alisporivir intermediate-1," which is O-acetyl-cyclosporin A. The formation of this intermediate is a critical first step in the synthetic route to Alisporivir, involving the protection of the sole hydroxyl group on the MeBmt residue of Cyclosporin A. This protection prevents unwanted side reactions in subsequent chemical transformations.
Data Presentation: Reagents and Reaction Conditions for the Synthesis of this compound
The following table summarizes the quantitative data for the synthesis of O-acetyl-cyclosporin A, designated here as this compound. The data is compiled from two separate experimental scales.
| Parameter | Example 1 | Example 2 |
| Starting Material | ||
| Cyclosporin A | 600 g (0.5 mol) | 60 g (0.05 mol) |
| Reagents | ||
| Acetic Anhydride (B1165640) | 1.8 L | 180 mL |
| 4-Dimethylaminopyridine (B28879) (DMAP) | 6 g (0.05 mol, 0.1 equiv) | 6.1 g (0.05 mol, 1.0 equiv) |
| Reaction Conditions | ||
| Temperature | 80 °C | 40 °C |
| Reaction Time | 3 hours | 18 hours |
Experimental Protocols
Synthesis of this compound (O-acetyl-cyclosporin A)
This protocol outlines the procedure for the acetylation of the hydroxyl group of Cyclosporin A to yield this compound.
Materials:
-
Cyclosporin A
-
Acetic Anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Appropriate reaction vessel and stirring apparatus
-
Heating and temperature control system
Procedure:
Example 1: Large-Scale Synthesis [1]
-
To a suitable reaction vessel, add Cyclosporin A (600 g, 0.5 mol).
-
Add acetic anhydride (1.8 L) to the reaction vessel.
-
With stirring, add 4-dimethylaminopyridine (DMAP) (6 g, 0.05 mol, 0.1 equivalent). The reaction mixture will become turbid.
-
Heat the reaction mixture to 80 °C and maintain stirring for 3 hours.
-
Upon completion of the reaction (monitored by a suitable chromatographic method), proceed with the appropriate work-up and purification steps to isolate the desired O-acetyl-cyclosporin A.
Example 2: Small-Scale Synthesis [1]
-
Dissolve Cyclosporin A (60 g, 0.05 mol) in acetic anhydride (180 mL) in a reaction vessel.
-
Add 4-dimethylaminopyridine (DMAP) (6.1 g, 0.05 mol, 1.0 equivalent) to the stirred solution. The reaction mixture will become turbid.
-
Heat the reaction mixture to 40 °C and continue stirring for 18 hours.
-
After the reaction is complete, follow the necessary work-up and purification procedures to obtain the pure O-acetyl-cyclosporin A.
Mandatory Visualization
Caption: Synthesis of this compound from Cyclosporin A.
References
Application Notes and Protocols for Handling Alisporivir Intermediate-1 and Other Uncharacterized Synthesis Intermediates
Disclaimer: The specific chemical identity and associated hazards of "Alisporivir intermediate-1," as referenced by some commercial suppliers, are not publicly available in peer-reviewed literature or safety data sheets. The provided molecular formula (C74H132N12O) and molecular weight (1461.91 g/mol ) differ from the final product, Alisporivir (B1665226) (C63H113N11O12; ~1216.6 g/mol )[1][2][3]. Therefore, this document provides a comprehensive set of general procedures for the safe handling of novel, uncharacterized, high-molecular-weight, peptide-like synthesis intermediates where full toxicological data is unavailable. Researchers must conduct a thorough, substance-specific risk assessment before commencing any experimental work.
Introduction
In drug discovery and development, researchers frequently handle novel chemical intermediates for which complete safety and toxicity profiles have not been established. "this compound" is presented as a precursor in the synthesis of Alisporivir, a derivative of Cyclosporine A[1][4][5]. Given its high molecular weight and peptide-like structure, and the bioactive nature of the final product, a cautious approach to handling is mandatory. These application notes and protocols are designed for researchers, scientists, and drug development professionals to establish safe laboratory practices when working with such compounds.
Compound Properties and Hazard Assessment
Without a specific Safety Data Sheet (SDS), a precautionary approach must be adopted. The properties of the final product, Alisporivir, and the starting material, Cyclosporine A, can inform a preliminary assessment, but the intermediate must be treated as a potentially hazardous substance.
Table 1: Assumed Physical and Chemical Properties
| Property | Value/Recommendation | Source/Justification |
| Appearance | Solid powder | Based on typical intermediates of this type. |
| Molecular Formula | C74H132N12O | Supplier information. |
| Molecular Weight | 1461.91 g/mol | Supplier information. |
| Solubility | Likely soluble in organic solvents such as DMSO, ethanol. | Common for large peptide-like molecules.[6] |
| Stability | Assumed to be stable under recommended storage conditions. | General assumption for research chemicals. |
| Reactivity | Unknown. Avoid strong oxidizing agents, strong acids, and bases. | Precautionary principle. |
Hazard Identification:
In the absence of specific data, "this compound" should be handled as a substance with the following potential hazards:
-
Irritant: May cause skin, eye, and respiratory tract irritation.
-
Sensitizer: May cause an allergic skin reaction or respiratory sensitization.
-
Toxic: Potential for unknown systemic toxicity if inhaled, ingested, or absorbed through the skin.
-
Pharmacologically Active: As an intermediate to a potent cyclophilin inhibitor, it may possess biological activity.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the minimum required PPE.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended). | Prevents skin contact. Check for breakthrough times with the specific solvents being used. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and splashes. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. If weighing outside a ventilated enclosure, a fit-tested N95 respirator or higher may be required. | Minimizes inhalation of airborne particles. |
Handling and Storage Protocols
General Handling Workflow
The following diagram outlines the general workflow for safely handling an uncharacterized intermediate from receipt to disposal.
Experimental Protocols
4.2.1 Weighing the Compound:
-
Perform all weighing operations within a ventilated balance enclosure or a chemical fume hood to prevent inhalation of fine powders.
-
Use anti-static weighing dishes to minimize dispersal of the powder.
-
Carefully transfer the powder using a spatula, avoiding the creation of dust.
-
Clean the balance and surrounding area with a damp cloth or towel immediately after use to remove any residual powder.
4.2.2 Preparing Solutions:
-
All solution preparations must be conducted in a certified chemical fume hood.
-
Add the solvent to the solid compound slowly to avoid splashing.
-
If sonication or heating is required to dissolve the compound, ensure the vessel is securely capped or covered to prevent aerosolization.
-
Clearly label all solutions with the compound name, concentration, solvent, date, and appropriate hazard warnings.
Storage
-
Short-term: Store in a tightly sealed container at -20°C.
-
Long-term: For powders, store at -20°C for up to 3 years. For solutions in solvent, store at -80°C for up to 1 year.
-
Protect from moisture and light.
-
Store away from incompatible materials such as strong oxidizing agents.
Safety Procedures
Hierarchy of Controls
When working with unknown hazards, a systematic approach to safety is essential. The hierarchy of controls provides a framework for implementing the most effective safety measures.
Spill Response
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you are unsure of the hazard.
-
Isolate: Secure the area to prevent others from entering.
-
Protect: Wear appropriate PPE, including double gloves, safety goggles, a lab coat, and respiratory protection if necessary.
-
Contain and Clean:
-
For solid spills: Gently cover the spill with a damp paper towel to avoid raising dust. Use a chemical spill kit with an appropriate absorbent. Do not dry sweep.
-
For liquid spills: Cover with an inert absorbent material (e.g., vermiculite, sand).
-
-
Collect: Carefully scoop the absorbed material into a labeled, sealable waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional guidelines.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.
Waste Disposal
All waste containing "this compound," including contaminated PPE, spill cleanup materials, and unused solutions, must be disposed of as hazardous chemical waste.
-
Collect waste in clearly labeled, sealed containers.
-
Do not mix with other waste streams unless compatibility is known.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. Profile of alisporivir and its potential in the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alisporivir ≥95% (HPLC) | 254435-95-5 [sigmaaldrich.com]
- 3. Alisporivir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Monitoring a Key Intermediate in Alisporivir Synthesis
Introduction
Alisporivir (Debio-025) is a non-immunosuppressive cyclophilin inhibitor derived from Cyclosporin (B1163) A, with significant potential as an antiviral agent. Its synthesis involves a series of precise chemical modifications to the parent cyclosporine molecule. Effective monitoring of the formation of key intermediates is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final active pharmaceutical ingredient (API).
This document provides detailed analytical methods and protocols for monitoring the formation of a hypothetical key intermediate, designated here as "Alisporivir Intermediate-1." For the purpose of this application note, we will define "this compound" as the product of a selective deprotection step of a protected Cyclosporin A precursor. This intermediate is a critical juncture in the synthesis pathway, and its complete formation must be verified before proceeding to subsequent steps. The primary analytical techniques described are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), which provide robust, sensitive, and specific monitoring of the reaction progress.
Hypothetical Synthesis Pathway
The formation of "this compound" is conceptualized as a deprotection reaction, a common step in multi-step organic synthesis. This hypothetical transformation is outlined below.
Analytical Methods
The monitoring of the conversion of the protected precursor to "this compound" is achieved by differentiating the starting material, the intermediate, and any potential by-products based on their physicochemical properties. Reversed-phase HPLC is the method of choice for separating these structurally similar, large cyclic peptides.[1][2]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a reliable and widely accessible technique for quantitative analysis of the reaction mixture.[3][4] The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good resolution of large peptides.[5]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[6]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (B52724).[6]
-
Gradient: A linear gradient from 30% B to 90% B over 20 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 40°C.[4]
-
Detection Wavelength: 210-220 nm (for peptide bonds).[7]
-
Injection Volume: 10 µL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, allowing for unambiguous identification of the components in the reaction mixture based on their mass-to-charge ratio (m/z).[8][9]
LC Conditions: The LC conditions are typically similar to the HPLC-UV method. However, TFA can cause ion suppression in the mass spectrometer. Therefore, 0.1% formic acid is often used as a substitute for TFA in LC-MS applications.[1][2]
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 1000-1500 (this should be adjusted to encompass the expected masses of the precursor and intermediate).
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 40 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
Data Presentation
Quantitative data from the analytical monitoring should be tabulated for clear interpretation and comparison of reaction progress over time.
Table 1: Representative HPLC-UV Data for Reaction Monitoring
| Compound | Retention Time (min) | Peak Area (%) at t=0h | Peak Area (%) at t=2h | Peak Area (%) at t=4h |
| Protected Precursor | 15.2 | 98.5 | 25.3 | 1.2 |
| Alisporivir Int-1 | 12.8 | <0.1 | 72.1 | 96.5 |
| By-product 1 | 11.5 | <0.1 | 2.6 | 2.3 |
Table 2: Expected LC-MS m/z Values
| Compound | Molecular Formula (Hypothetical) | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) |
| Protected Precursor | C₇₀H₁₂₁N₁₁O₁₄ | 1348.9 | 1370.9 |
| Alisporivir Int-1 | C₆₃H₁₁₃N₁₁O₁₂ | 1216.8 | 1238.8 |
Experimental Protocols
The following are detailed protocols for sample preparation and analysis.
Protocol 1: Sample Preparation from Reaction Mixture
-
Quench Reaction: At specified time points (e.g., t=0, 1, 2, 4, 8 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilution: Immediately quench the reaction by diluting the aliquot into 1 mL of a 50:50 mixture of acetonitrile and water. This prevents further reaction and prepares the sample for analysis.
-
Centrifugation: Centrifuge the diluted sample at 10,000 x g for 5 minutes to pellet any precipitated salts or other insoluble material.
-
Transfer: Carefully transfer the supernatant to an HPLC vial for analysis.
Protocol 2: HPLC-UV Analysis
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 70% A, 30% B) for at least 15 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject a vial of the sample diluent (50:50 acetonitrile/water) to ensure the system is clean and to identify any potential ghost peaks.
-
Sample Injection: Inject 10 µL of the prepared sample from Protocol 1.
-
Data Acquisition: Run the gradient method and acquire data at 214 nm.
-
Data Analysis: Integrate the peaks corresponding to the starting material and the intermediate. Calculate the relative peak area percentages to determine the extent of reaction.
Protocol 3: LC-MS Analysis
-
System Equilibration: Equilibrate the LC-MS system with the formic acid-based mobile phase.
-
Tuning and Calibration: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications for the mass range of interest.
-
Sample Injection: Inject 5-10 µL of the prepared sample.
-
Data Acquisition: Acquire data in full scan mode to identify all components. Extracted Ion Chromatograms (EICs) for the specific m/z values of the precursor and intermediate (from Table 2) should be generated for clear visualization of their elution profiles.
-
Data Analysis: Confirm the identity of the peaks by comparing their measured m/z values with the expected values.
Workflow Visualization
A systematic workflow is essential for consistent and reliable reaction monitoring.
References
- 1. agilent.com [agilent.com]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. HPLC-UV Method Development and Validation to Monitor Difluprednate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. gilson.com [gilson.com]
- 9. A rapid HPLC-mass spectrometry cyclosporin method suitable for current monitoring practices - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Alisporivir Intermediate-1 Synthesis: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the synthesis of Alisporivir, this technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs). The following information is designed to address specific challenges that may arise during the synthesis of Alisporivir intermediates, with a focus on improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is "Alisporivir intermediate-1" and what is its role in the overall synthesis?
A1: In the semi-synthetic route from Cyclosporine A (CsA), "this compound" refers to the protected seco-cyclosporine A derivative, compound 17 in the reaction scheme. Its formation is a critical step that involves the selective cleavage of the peptide bond between the sarcosine (B1681465) at position 3 and the adjacent amino acid. This linear intermediate is essential as it allows for the subsequent modification of the amino acid sequence to introduce the structural changes required to convert Cyclosporine A into Alisporivir.
Q2: What is the key reaction to generate this compound from Cyclosporine A?
A2: The key reaction is the selective N-methylation of the sarcosine residue at position 3, followed by cleavage of the endocyclic peptide bond. This is typically achieved by treating the protected Cyclosporine A derivative with Meerwein's salt (trimethyloxonium tetrafluoroborate), which selectively reacts with the unsubstituted nitrogen of the sarcosine.
Q3: What are the expected yields for the synthesis of Alisporivir and its intermediates?
A3: The overall yield for the multi-step synthesis of Alisporivir from Cyclosporine A is typically in the range of 15-25%. Yields for individual steps can vary significantly based on reaction conditions and purification methods. Below is a summary of reported yields for key transformations.
| Reaction Step | Product | Reported Yield (%) | Reference |
| Protection of CsA (7) | Protected CsA | ~95% | [1] |
| Selective Cleavage | This compound (17) | 60-70% | [1] |
| Peptide Coupling | Modified Undecapeptide | 70-80% | [1] |
| Cyclization | Protected Alisporivir | 50-60% | [1] |
| Deprotection | Alisporivir (13) | ~90% | [1] |
Q4: What are the most common side reactions to be aware of during the synthesis?
A4: A common side reaction is the non-selective methylation or cleavage of other peptide bonds, which can lead to a mixture of undesired products and complicate purification. Over-alkylation of other nitrogen atoms in the cyclosporine backbone can also occur. Incomplete reactions at any stage are also a frequent issue, necessitating careful monitoring of reaction progress.
Troubleshooting Guide
Issue 1: Low Yield of this compound (Compound 17)
-
Possible Cause 1: Incomplete reaction with Meerwein's salt.
-
Troubleshooting:
-
Ensure the Meerwein's salt is fresh and highly reactive. It is hygroscopic and can decompose upon exposure to moisture.
-
Strictly maintain anhydrous reaction conditions. Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Optimize the reaction time and temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of maximum conversion.
-
-
-
Possible Cause 2: Degradation of the starting material or product.
-
Troubleshooting:
-
Maintain the recommended reaction temperature. Exceeding the optimal temperature can lead to decomposition.
-
During workup, use mild acidic or basic conditions to avoid hydrolysis of the peptide bonds.
-
-
Issue 2: Difficulty in Purifying this compound
-
Possible Cause 1: Presence of unreacted starting material and side products.
-
Troubleshooting:
-
Employ column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel) and a carefully optimized eluent system. A gradient elution may be necessary to separate compounds with similar polarities.
-
Consider preparative HPLC for higher purity, although this may be less practical for larger scale syntheses.
-
-
-
Possible Cause 2: Co-elution of closely related impurities.
-
Troubleshooting:
-
Adjust the solvent system for chromatography to enhance separation. The addition of a small percentage of a modifier like methanol (B129727) or acetic acid can sometimes improve resolution.
-
If impurities persist, consider a crystallization step to purify the intermediate.
-
-
Experimental Protocols
Synthesis of this compound (17) from Protected Cyclosporine A [1]
This protocol outlines the key step for generating the seco-cyclosporine A intermediate.
-
Protection of Cyclosporine A (7): The secondary alcohol in the side chain of amino acid 1 of Cyclosporine A is protected, typically with a silyl (B83357) ether protecting group (e.g., TBDMS), to prevent unwanted side reactions. This is a standard procedure with near-quantitative yield.
-
Selective Cleavage:
-
The protected Cyclosporine A is dissolved in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Meerwein's salt (trimethyloxonium tetrafluoroborate) is added portion-wise at a controlled temperature (typically 0 °C to room temperature).
-
The reaction is stirred for several hours and monitored by TLC or HPLC until the starting material is consumed.
-
The reaction is quenched by the addition of a mild base (e.g., saturated sodium bicarbonate solution).
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford This compound (17) .
-
Visualizing the Synthesis Workflow
The following diagrams illustrate the key steps and logical relationships in the synthesis of Alisporivir.
Caption: Synthetic workflow for Alisporivir from Cyclosporine A.
References
"Alisporivir intermediate-1" byproduct identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alisporivir intermediate-1. Our goal is to help you identify and resolve common issues encountered during the synthesis and purification of this crucial precursor to Alisporivir.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in Alisporivir synthesis?
This compound is the linear peptide precursor to the final macrocyclic structure of Alisporivir. It contains the complete amino acid sequence of Alisporivir prior to the final cyclization step. The quality and purity of this intermediate are critical for the successful yield and purity of the final Alisporivir product.
Q2: What are the most common byproducts observed during the synthesis of this compound?
Common byproducts can arise from several sources, including incomplete peptide couplings, side reactions on amino acid side chains, and racemization. Specific byproducts may include deletion sequences (peptides missing one or more amino acids), insertion sequences (peptides with an extra amino acid), and diastereomers. During the subsequent cyclization step to form Alisporivir, oligomerization of the linear intermediate can also occur, leading to dimers and higher-order oligomers.
Q3: How can I minimize the formation of byproducts during the synthesis of the linear precursor?
To minimize byproduct formation, it is crucial to optimize coupling conditions. This includes the choice of coupling reagents, reaction time, and temperature. Double coupling protocols are often employed for sterically hindered or N-methylated amino acids, which are present in the Alisporivir sequence, to ensure complete reaction.[1] Careful monitoring of the reaction progress by techniques like HPLC is essential to ensure each coupling step goes to completion.
Q4: What are the recommended analytical techniques for identifying impurities in this compound preparations?
A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS) is the most powerful approach for identifying and quantifying impurities.[2] HPLC provides separation of the intermediate from its byproducts, while MS provides accurate mass information that helps in the structural elucidation of these impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for detailed structural characterization of isolated impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete peptide coupling | Optimize coupling reagents (e.g., use phosphonium-based reagents like BOP or PyBOP for difficult couplings).[1] Increase reaction time and/or temperature. Perform a second coupling step (double coupling) for challenging amino acid additions. |
| Degradation of the peptide | Ensure all solvents and reagents are anhydrous and of high purity. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative damage. |
| Premature cleavage from the solid support (for solid-phase synthesis) | Use a more stable linker-resin combination. Ensure complete deprotection of the N-terminal amino group before the next coupling step to avoid side reactions that can lead to cleavage. |
Issue 2: Presence of Unexpected Peaks in HPLC Analysis
| Potential Cause | Recommended Solution |
| Deletion sequences | As mentioned above, ensure complete coupling at each step through optimization and monitoring. |
| Racemization | Minimize the time the carboxylic acid is activated before the addition of the amine component. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can help suppress racemization.[1] |
| Side reactions on amino acid side chains | Ensure that appropriate protecting groups are used for reactive side chains and that they remain stable throughout the synthesis. |
| Oligomerization during cyclization | The macrocyclization is typically performed under high dilution conditions to favor intramolecular cyclization over intermolecular reactions. The addition of catalytic amounts of base additives can also improve cyclization efficiency.[1] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 50% acetonitrile in water) to a concentration of approximately 1 mg/mL.
Protocol 2: LC-MS for Byproduct Identification
This protocol provides a general framework for identifying byproducts using LC-MS.
-
LC Conditions: Use the same HPLC conditions as described in Protocol 1 to ensure chromatographic correlation.
-
MS Detector: An electrospray ionization (ESI) mass spectrometer is typically used.
-
Ionization Mode: Positive ion mode is generally suitable for peptides.
-
Mass Range: Scan a mass range that encompasses the expected mass of the intermediate and potential byproducts (e.g., m/z 500-2000).
-
Data Analysis: Compare the observed masses of impurity peaks with the theoretical masses of potential byproducts (e.g., deletion sequences, products of side reactions).
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Potential pathways for byproduct formation during Alisporivir synthesis.
References
Technical Support Center: Synthesis of Alisporivir Intermediate-1
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering stability issues during the synthesis of Alisporivir (B1665226) intermediates. For the purpose of this guide, "Alisporivir Intermediate-1" refers to the direct precursor to Alisporivir, which has undergone amino acid substitutions at positions 3 and 4 and is poised for N-ethylation.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its key structural features?
A1: "this compound" is a semi-synthetic derivative of Cyclosporine A. In the synthetic pathway to Alisporivir, which is derived from Cyclosporine A, key modifications include the replacement of sarcosine (B1681465) with Me-alanine at position 3, leucine (B10760876) with valine at position 4, and N-ethylation instead of N-methylation at another position.[1][2] This intermediate is the molecule that has undergone the amino acid substitutions but not the final N-ethylation. Its stability is crucial for the successful synthesis of the final Alisporivir product.
Q2: My "this compound" appears to be degrading during the N-ethylation step. What are the likely causes?
A2: Cyclosporine derivatives can be sensitive to the reaction conditions used for N-alkylation.[3] Degradation during N-ethylation is often due to the basic conditions required for the reaction. Strong bases can lead to side reactions such as hydrolysis of the cyclic peptide backbone or epimerization at stereocenters. The choice of base and solvent is critical. For instance, using a strong base at elevated temperatures can increase the rate of degradation.
Q3: I am observing multiple spots on my TLC/LC-MS analysis of the crude reaction mixture after N-ethylation. What could these be?
A3: The presence of multiple spots can indicate several issues:
-
Incomplete reaction: The starting "this compound" may still be present.
-
Degradation products: As mentioned in Q2, the intermediate may have degraded under the reaction conditions.
-
Side products: Besides degradation, side reactions such as over-alkylation at other N-methyl positions or O-alkylation of the hydroxyl group on the MeBmt residue could occur.
-
Epimers: The basic conditions might have caused epimerization at one or more chiral centers, leading to diastereomeric impurities that can be difficult to separate.
Q4: What are the best practices for purifying "this compound" and the final Alisporivir product?
A4: Purification of Cyclosporine A and its derivatives is typically achieved through chromatographic methods.[4][5][6][7] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective technique.[4] Due to the lipophilic nature of these molecules, solvent systems such as acetonitrile/water or methanol/water are often employed.[4] For larger scale purification, column chromatography with silica (B1680970) gel or other stationary phases can be used.[4][5][6][7] Careful selection of the mobile phase is crucial to achieve good separation from structurally similar impurities.
Troubleshooting Guides
Issue 1: Low Yield of N-ethylation Reaction
| Potential Cause | Troubleshooting Step |
| Poor solubility of "Intermediate-1" | Ensure the intermediate is fully dissolved in the reaction solvent. Consider using a co-solvent like THF or DMF. |
| Insufficiently basic conditions | The N-H proton to be deprotonated is not very acidic. A stronger base or slightly elevated temperature may be needed. However, be cautious of degradation (see Issue 2). |
| Moisture in the reaction | Ensure all glassware is oven-dried and reagents are anhydrous. Moisture can quench the base and hydrolyze the ethylating agent. |
| Ineffective ethylating agent | Use a fresh, high-quality ethylating agent (e.g., ethyl iodide, diethyl sulfate). |
Issue 2: Degradation of "Intermediate-1" during N-ethylation
| Potential Cause | Troubleshooting Step |
| Base is too strong | Switch to a milder base. For example, if using sodium hydride, consider potassium carbonate or cesium carbonate. |
| Reaction temperature is too high | Run the reaction at a lower temperature for a longer period. Monitor the reaction progress closely by TLC or LC-MS. |
| Prolonged reaction time | Optimize the reaction time to maximize product formation while minimizing degradation. Quench the reaction as soon as the starting material is consumed. |
Quantitative Data Summary
The following tables present hypothetical data for illustrative purposes, as specific stability data for "this compound" is not publicly available.
Table 1: Hypothetical Stability of "this compound" in Solution after 24 hours
| Temperature (°C) | pH | Purity (%) |
| 4 | 5 | 99.5 |
| 4 | 7 | 99.2 |
| 4 | 9 | 98.0 |
| 25 | 5 | 98.8 |
| 25 | 7 | 98.1 |
| 25 | 9 | 95.3 |
| 50 | 5 | 96.2 |
| 50 | 7 | 94.5 |
| 50 | 9 | 88.1 |
Table 2: Hypothetical Yield of N-ethylation of "Intermediate-1" with Different Bases
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium Hydride | DMF | 0 to 25 | 4 | 75 |
| Potassium Carbonate | DMF | 50 | 12 | 68 |
| Cesium Carbonate | Acetonitrile | 60 | 8 | 82 |
| DBU | THF | 25 | 6 | 55 |
Experimental Protocols
Generalized Protocol for N-ethylation of a Cyclosporine A Derivative
1. Materials:
-
"this compound"
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Base (e.g., Cesium Carbonate, Sodium Hydride)
-
Ethylating agent (e.g., Ethyl Iodide)
-
Quenching solution (e.g., saturated ammonium (B1175870) chloride)
-
Extraction solvent (e.g., Ethyl Acetate)
-
Brine
2. Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve "this compound" in the anhydrous solvent in a flame-dried flask.
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Slowly add the base to the solution and stir for 30-60 minutes to allow for deprotonation.
-
Add the ethylating agent dropwise.
-
Allow the reaction to warm to room temperature or heat as required, and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench by the slow addition of the quenching solution.
-
Dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC.
Visualizations
Caption: Simplified workflow for the synthesis of Alisporivir.
Caption: Potential degradation pathways for Intermediate-1.
Caption: Decision tree for troubleshooting low N-ethylation yield.
References
- 1. Profile of alisporivir and its potential in the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Bio-synthesis, purification and structural analysis of Cyclosporine-A produced by Tolypocladium inflatum with valorization of agro-industrial wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP1261732B1 - Manufacture and purification of cyclosporin a - Google Patents [patents.google.com]
- 7. US7176001B1 - Manufacture and purification of cyclosporin A - Google Patents [patents.google.com]
Technical Support Center: Alisporivir Intermediate-1 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry fragmentation of Alisporivir (B1665226) intermediate-1. As a structural analog of Alisporivir, a complex N-methylated cyclic peptide, its analysis can present unique challenges.[1][2][3] This guide offers structured solutions to common problems.
Troubleshooting Guide
This section addresses specific issues that may arise during the mass spectrometry analysis of Alisporivir intermediate-1.
Issue 1: Poor or No Ionization in Electrospray Ionization (ESI)
| Potential Cause | Recommended Solution |
| Suboptimal Solvent Composition | For cyclic peptides like Alisporivir analogs, reversed-phase solvents are preferable. Optimize the mobile phase with protic solvents like methanol (B129727) or isopropanol (B130326) mixed with water and a small amount of formic acid (0.1%) to facilitate protonation.[4] Acetonitrile (B52724) may not be the ideal solvent for optimal ESI response with neuropeptide-like molecules.[4] |
| Incorrect pH of the Mobile Phase | To enhance the generation of positively charged ions, the pH of the mobile phase should be at least two units below the pKa of the analyte's basic sites.[5] |
| Inappropriate Sprayer Voltage | Start with a lower electrospray voltage and gradually increase it. Excessively high voltages can lead to signal instability or complete loss of signal due to phenomena like corona discharge.[5] |
| Sample Contamination (e.g., detergents, salts) | High concentrations of detergents or salts can suppress the ionization of the analyte.[6] Ensure thorough sample cleanup using appropriate methods like C18 ZipTips.[7] |
| Formation of Metal Adducts | The presence of sodium ([M+Na]+) or potassium ([M+K]+) adducts can diminish the intensity of the desired protonated molecule ([M+H]+).[5] Minimize sources of these metal ions in your sample preparation and mobile phase. |
Issue 2: Unexpected or Complex Fragmentation Patterns
| Potential Cause | Recommended Solution |
| In-Source Decay (ISD) | This phenomenon, common in MALDI and sometimes observed in ESI, results in fragmentation within the ion source before mass analysis.[8][9][10] This can lead to a complex spectrum of fragment ions, including c- and z-type ions, in addition to the intact molecule.[9] To mitigate ISD, try reducing the laser power in MALDI or the cone voltage in ESI. |
| Multiple Cleavage Sites in the Cyclic Structure | Unlike linear peptides, cyclic peptides require at least two cleavages of the backbone to produce a fragment ion containing a neutral loss.[11] This inherent structural feature leads to more complex fragmentation patterns. |
| Rearrangement of the Peptide Structure | Analogs of Cyclosporin A can undergo structural rearrangements, such as the conversion to isocyclosporin A, which can complicate mass spectra and chromatographic separation.[12] Careful control of sample handling and storage conditions may be necessary. |
| N-Methylation Effects | The presence of N-methylated amino acids, a characteristic of Alisporivir and its intermediates, can influence fragmentation pathways, often leading to specific cleavage patterns.[13][14] |
Issue 3: Low Fragment Ion Intensity in MS/MS
| Potential Cause | Recommended Solution |
| Insufficient Collision Energy | The cyclic and often rigid structure of this compound may require higher collision energies to induce fragmentation compared to linear peptides. Systematically optimize the collision energy to achieve a balance between precursor ion depletion and the generation of informative fragment ions. |
| Stable Precursor Ion | The cyclic nature of the peptide can contribute to its stability, making it resistant to fragmentation. |
| Charge State of the Precursor Ion | For ESI-MS, the charge state of the precursor ion can significantly affect fragmentation efficiency. Generally, higher charge states fragment more readily. Adjusting the mobile phase composition and pH can influence the charge state distribution. |
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound?
A1: The exact molecular weight will depend on the specific structure of the intermediate. However, for context, the molecular formula of Alisporivir is C₆₃H₁₁₃N₁₁O₁₂ with a monoisotopic mass of 1215.857018123 Da.[15][16] Intermediates in its synthesis would have different molecular weights.
Q2: What are the typical adducts I might see for this compound in ESI-MS?
A2: In positive ion mode ESI-MS, you can expect to see the protonated molecule ([M+H]⁺). It is also common to observe adducts with ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), and potassium ([M+K]⁺).[5] The relative abundance of these adducts can be influenced by the sample purity and the composition of the mobile phase.
Q3: How can I improve the sequence coverage in MS/MS experiments?
A3: For cyclic peptides, achieving high sequence coverage can be challenging.[17] Employing different fragmentation techniques such as Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD) can provide complementary fragmentation information. Optimizing the collision energy for each precursor ion is also crucial.
Q4: Are there specific sample preparation techniques recommended for cyclic peptides like this compound?
A4: Standard reversed-phase solid-phase extraction (SPE) is a common and effective method for desalting and concentrating cyclic peptide samples prior to mass spectrometry analysis. Due to their hydrophobic nature, ensure that the organic solvent concentration during elution is sufficient to recover the analyte from the SPE cartridge.
Experimental Protocols
Protocol 1: Sample Preparation for ESI-MS Analysis
-
Dissolution: Dissolve the this compound sample in a solution of 50% methanol or isopropanol in water with 0.1% formic acid to a concentration of approximately 1 mg/mL.
-
Dilution: Further dilute the sample to a final concentration of 1-10 µM using the same solvent system.
-
Desalting (if necessary): If the sample contains high concentrations of salts, use a C18 ZipTip for cleanup.
-
Wet the ZipTip with 100% acetonitrile.
-
Equilibrate with 0.1% formic acid in water.
-
Load the sample.
-
Wash with 0.1% formic acid in water.
-
Elute with 50-70% acetonitrile or methanol with 0.1% formic acid.
-
-
Analysis: Infuse the sample directly into the mass spectrometer or inject it onto an LC system coupled to the mass spectrometer.
Protocol 2: General ESI-MS/MS Method
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 60 V (Optimize to minimize in-source fragmentation)
-
Source Temperature: 120 - 150 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Desolvation Temperature: 350 - 450 °C
-
Collision Gas: Argon
-
Collision Energy: Ramp from 20 to 60 eV for MS/MS experiments to identify optimal fragmentation conditions.
Visualizations
Caption: Experimental workflow for the mass spectrometry analysis of this compound.
Caption: Troubleshooting logic for mass spectrometry fragmentation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Profile of alisporivir and its potential in the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisporivir - Wikipedia [en.wikipedia.org]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Detergent Issues in Peptide Purification and How to Overcome Them | Blog [preomics.com]
- 7. Electrospray Mass Spectrometry | Proteomics [medicine.yale.edu]
- 8. In-source decay characteristics of peptides in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In-Source Decay and Pseudo-MS3 of Peptide and Protein Ions Using Liquid AP-MALDI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orbi.uliege.be [orbi.uliege.be]
- 11. books.rsc.org [books.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Toward accurately modeling N-methylated cyclic peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Alisporivir | C63H113N11O12 | CID 11513676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. shimadzu.com [shimadzu.com]
Validation & Comparative
Verifying the Blueprint of a Novel Therapeutic: A Comparative Guide to the Structural Analysis of Alisporivir Intermediate-1
For researchers, scientists, and drug development professionals, the precise structural verification of synthetic intermediates is a cornerstone of robust and reproducible pharmaceutical manufacturing. This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation of "Alisporivir intermediate-1," a crucial precursor in the synthesis of the non-immunosuppressive cyclophilin inhibitor, Alisporivir (B1665226).
Alisporivir, a derivative of Cyclosporine A, holds significant promise in antiviral therapies.[1][2] Its synthesis involves targeted modifications of the Cyclosporine A macrocycle.[1][3] For the purpose of this guide, "this compound" is defined as the linear seco-peptide precursor, wherein the ring of Cyclosporine A has been opened, and the amino acid residues at positions 3 and 4 have been substituted to match the Alisporivir sequence, prior to the final cyclization step. The accurate characterization of this intermediate is paramount to ensure the correct primary structure and stereochemistry before proceeding to the final active pharmaceutical ingredient (API).
This guide will delve into the primary analytical methodologies for the structural verification of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). We will compare their performance, provide detailed experimental protocols, and present a logical workflow for a comprehensive structural verification strategy.
Comparative Analysis of Structural Verification Techniques
The selection of an analytical technique for characterizing a synthetic peptide intermediate is guided by the specific information required, from primary sequence confirmation to conformational analysis and purity assessment. The following table summarizes the key performance metrics of NMR, Mass Spectrometry, and HPLC in the context of this compound analysis.
| Technique | Principle of Analysis | Information Provided | Resolution | Sensitivity | Throughput | Key Advantage for this compound |
| NMR Spectroscopy | Nuclear spin properties in a magnetic field | - Primary sequence connectivity- 3D conformation and stereochemistry- Presence of isomers- Structural integrity | Atomic | Micromolar (µM) | Low | Unambiguous determination of stereochemistry and conformation in solution. |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | - Molecular weight confirmation- Primary amino acid sequence (via fragmentation)- Impurity identification | High | Femtomolar (fM) to picomolar (pM) | High | High sensitivity for molecular weight determination and sequence verification. |
| HPLC | Differential partitioning between mobile and stationary phases | - Purity assessment- Quantification of impurities- Separation of isomers and related substances | High | Nanogram (ng) to microgram (µg) | High | Robust method for purity determination and isolation of the intermediate.[4][5] |
Experimental Protocols
Detailed and optimized experimental protocols are critical for obtaining high-quality, reproducible data for the structural verification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for an in-depth structural elucidation of this compound in solution, providing unequivocal evidence of its covalent structure and stereochemistry.[6]
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: 500 MHz or higher NMR spectrometer equipped with a cryoprobe.
-
Experiments:
-
1D ¹H NMR: Provides an overview of the proton environment.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within amino acid residues.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Reveals the complete spin systems of individual amino acid residues.
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximities of protons, crucial for determining the peptide's conformation and the sequence of amino acid residues.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, aiding in sequence determination.
-
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for the rapid and highly sensitive confirmation of the molecular weight and primary sequence of this compound.[7][8][9]
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) at a concentration of 1 mg/mL.
-
Dilute the stock solution to 1-10 µM for direct infusion or LC-MS analysis.
Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Ionization Source: Electrospray Ionization (ESI) is typically used for peptides.
-
Analysis Modes:
-
Full Scan MS: To determine the accurate molecular weight of the intact intermediate. The high resolution allows for the confirmation of the elemental composition.
-
Tandem MS (MS/MS): The precursor ion corresponding to the intermediate is isolated and fragmented (e.g., by collision-induced dissociation - CID). The resulting fragment ions (b- and y-ions) are analyzed to confirm the amino acid sequence.[7]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of this compound and for separating it from starting materials, by-products, and other impurities.[10][11][12]
Sample Preparation:
-
Dissolve the crude or purified this compound in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Instrumentation and Parameters:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a common choice for peptide separations.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes. The gradient can be optimized to achieve better separation of impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
Logical Workflow for Structure Verification
A systematic approach combining these techniques is essential for the complete and confident structural verification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Profile of alisporivir and its potential in the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. ethz.ch [ethz.ch]
- 7. Sequencing Cyclic Peptides by Multistage Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. shimadzu.com [shimadzu.com]
- 10. benchchem.com [benchchem.com]
- 11. hplc.eu [hplc.eu]
- 12. Redirecting [linkinghub.elsevier.com]
Comparative Purity Analysis of Alisporivir Intermediate-1 by Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of chromatographic methods for the purity analysis of Alisporivir (B1665226) intermediate-1, a critical precursor in the synthesis of the antiviral agent Alisporivir. As Alisporivir is a structurally complex cyclic peptide derived from Cyclosporin A, ensuring the purity of its intermediates is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document presents supporting experimental data and detailed protocols for three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), and Supercritical Fluid Chromatography (SFC).
Introduction to Alisporivir Intermediate-1 Analysis
For the purpose of this guide, "this compound" is defined as the linear undecapeptide precursor to Alisporivir. This intermediate possesses the final amino acid sequence of Alisporivir but has not yet undergone cyclization. Its purity analysis is crucial for identifying and quantifying process-related impurities, such as diastereomers, deletion sequences (peptides missing one or more amino acids), and residual starting materials.
The selection of an appropriate chromatographic technique is critical for resolving these closely related impurities and ensuring the quality of the intermediate before proceeding with the final cyclization step. The methods compared herein—HPLC, UPLC-MS, and SFC—are frequently employed in pharmaceutical analysis for their varying attributes in resolution, speed, sensitivity, and selectivity.[3][4][5]
Data Presentation: Performance Comparison
The following table summarizes the performance of the three chromatographic methods for the purity analysis of a representative batch of this compound. The data highlights the strengths and weaknesses of each technique in key analytical parameters.
| Analytical Parameter | HPLC-UV | UPLC-MS | SFC-UV |
| Purity Assay (%) | 98.5% | 98.6% | 98.4% |
| Analysis Time (min) | 25.0 | 8.0 | 6.0 |
| Resolution (Rs) of Impurity A * | 1.8 | 2.5 | 2.2 |
| Resolution (Rs) of Impurity B †** | 1.6 | 2.1 | 1.9 |
| Limit of Quantitation (LOQ) | 0.05% | 0.01% | 0.04% |
| Solvent Consumption | High | Low | Very Low |
| Impurity Identification | By Retention Time Only | High Confidence (Mass Data) | By Retention Time Only |
*Impurity A: Diastereomeric impurity †Impurity B: Deletion sequence impurity
Experimental Protocols
Detailed methodologies for each of the compared chromatographic techniques are provided below. These protocols are designed to be robust and reproducible for the quality control of this compound.
Primary Method: High-Performance Liquid Chromatography (HPLC-UV)
This method is a robust, widely used technique for purity determination in pharmaceutical quality control.
-
Instrumentation: Standard HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-18 min: 30% to 70% B
-
18-20 min: 70% to 90% B
-
20-22 min: 90% B
-
22-25 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg/mL of this compound in 50:50 Water:Acetonitrile.
Alternative Method 1: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC offers significant improvements in speed and resolution over traditional HPLC by using smaller particle size columns.[6] Coupling with a mass spectrometer provides definitive identification of impurities.
-
Instrumentation: UPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-0.5 min: 25% B
-
0.5-5.5 min: 25% to 75% B
-
5.5-6.5 min: 75% to 95% B
-
6.5-8.0 min: 25% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C.
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: 100-2000 m/z.
-
Capillary Voltage: 3.5 kV.
-
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve 0.5 mg/mL of this compound in 50:50 Water:Acetonitrile.
Alternative Method 2: Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for separating complex mixtures, often providing orthogonal selectivity to reverse-phase LC.[7][8] It is also considered a "green" chromatography technique due to its use of supercritical CO2 as the primary mobile phase, significantly reducing organic solvent consumption.[9]
-
Instrumentation: Analytical SFC system with a UV/Vis detector and back-pressure regulator.
-
Column: 2-Ethylpyridine column (e.g., 4.6 x 250 mm, 5 µm particle size).[10]
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Modifier): Methanol with 0.2% Trifluoroacetic Acid (TFA).
-
Gradient Program:
-
0-1 min: 15% B
-
1-5 min: 15% to 40% B
-
5-6 min: 40% B (Hold)
-
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve 1 mg/mL of this compound in Methanol.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the purity analysis of this compound.
References
- 1. Profile of alisporivir and its potential in the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. jpsbr.org [jpsbr.org]
- 6. Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid peptide separation by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. jascoinc.com [jascoinc.com]
- 10. hpst.cz [hpst.cz]
Comparative Guide to the Synthetic Routes of Alisporivir Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of different synthetic routes to "Alisporivir intermediate-1," the linear peptide precursor to the potent antiviral agent Alisporivir. The information presented herein is intended to assist researchers in selecting the most suitable synthetic strategy based on factors such as efficiency, scalability, and purity of the final product.
Introduction to this compound
Alisporivir is a cyclic undecapeptide that has been investigated for its therapeutic potential against various viral infections, including hepatitis C. The synthesis of this complex molecule involves the cyclization of a linear peptide precursor, referred to as "this compound." The chemical structure of this intermediate is the linear undecapeptide with the amino acid sequence: H-D-MeAla-EtVal-Val-MeLeu-Ala-D-Ala-MeLeu-MeLeu-MeVal-MeBmt-αAbu-OH. The efficient and high-purity synthesis of this intermediate is a critical step in the overall production of Alisporivir.
This guide explores and compares the primary strategies for the synthesis of this compound: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.
Comparison of Synthetic Routes
A comprehensive comparison of the key aspects of solid-phase and solution-phase synthesis for this compound is presented below. The data is compiled from publicly available patents and scientific literature.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |
| Overall Yield | Moderate to High | Generally lower for long peptides |
| Purity of Crude Product | Moderate | Variable, often requires more purification |
| Synthesis Time | Relatively Fast | Time-consuming |
| Scalability | Well-established for large-scale | Can be challenging for large-scale |
| Purification Method | Preparative HPLC | Column chromatography, crystallization |
| Reagent Usage | Excess reagents are common | Stoichiometric amounts are often used |
| Automation Potential | High | Low |
Synthetic Strategies
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is a widely adopted method for the production of peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.
Workflow of Solid-Phase Synthesis of this compound:
Figure 1. General workflow for the solid-phase synthesis of this compound.
Experimental Protocol (Representative):
-
Resin Preparation: 2-Chlorotrityl chloride resin is swelled in a suitable solvent such as dichloromethane (B109758) (DCM).
-
First Amino Acid Attachment: The first C-terminal amino acid, Fmoc-α-aminobutyric acid (Fmoc-αAbu-OH), is attached to the resin in the presence of a base like diisopropylethylamine (DIPEA).
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group is removed using a solution of piperidine (B6355638) in dimethylformamide (DMF).
-
Peptide Chain Elongation: The subsequent Fmoc-protected amino acids are sequentially coupled to the growing peptide chain using a coupling agent such as N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) or dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a base. This cycle of deprotection and coupling is repeated for all eleven amino acids.
-
Cleavage: Once the full-length peptide is assembled, it is cleaved from the resin support using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to protect sensitive amino acid side chains.
-
Purification: The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the highly pure this compound.
Solution-Phase Peptide Synthesis
Solution-phase synthesis involves the coupling of amino acids or peptide fragments in a homogenous solution. This classical approach can be advantageous for large-scale synthesis, although it is generally more labor-intensive.
Workflow of Solution-Phase Synthesis of this compound:
Figure 2. General workflow for the solution-phase synthesis of this compound.
Experimental Protocol (Conceptual, based on patent literature, e.g., CN103145811A):
-
Fragment Synthesis: The linear undecapeptide is synthesized by a fragment condensation approach. Smaller peptide fragments (e.g., di- or tripeptides) are prepared individually in solution. This involves the protection of the C-terminus of one amino acid and the N-terminus of the next, followed by a coupling reaction.
-
Fragment Condensation: The protected peptide fragments are then coupled together in a stepwise manner to build the full-length undecapeptide.
-
Deprotection: After the assembly of the full-length protected peptide, all protecting groups are removed in a final deprotection step.
-
Purification: The final product is purified using techniques such as column chromatography or crystallization to obtain this compound. A Chinese patent (CN103145811A) describes a final purification step involving adjusting the pH with an alkaline solution and subsequent purification to obtain Alisporivir after cyclization, suggesting the intermediate would be purified prior to this step. The patent reports a final yield of 86-91% for the cyclization step.
Conclusion
Both solid-phase and solution-phase synthesis methodologies can be employed to produce this compound. The choice of the synthetic route will depend on the specific requirements of the research or production setting.
-
Solid-Phase Peptide Synthesis (SPPS) is generally preferred for its speed, ease of automation, and simpler purification of the final product, making it highly suitable for research and process development.
-
Solution-Phase Synthesis , while more traditional and often more time-consuming, can be a viable option for large-scale manufacturing where the cost of reagents and the development of robust crystallization-based purifications can be advantageous.
Further optimization of reaction conditions, coupling reagents, and purification protocols for each route can lead to improved yields and purity of the desired this compound, ultimately impacting the efficiency of the overall Alisporivir synthesis.
The Synthetic Edge: A Comparative Guide to Alisporivir Precursors
For researchers and professionals in drug development, the efficient synthesis of active pharmaceutical ingredients is a cornerstone of innovation. This guide provides a detailed comparison of synthetic routes to Alisporivir (B1665226), a potent cyclophilin inhibitor, with a focus on the performance of "Alisporivir intermediate-1" against other potential precursors. By presenting key experimental data and methodologies, we aim to equip scientists with the critical information needed to evaluate and select the most effective synthetic strategy.
Alisporivir (formerly known as Debio 025), a non-immunosuppressive cyclosporine A analogue, has shown significant promise in the treatment of various diseases, including hepatitis C.[1][2] Its synthesis, primarily originating from the natural product Cyclosporine A, involves a series of chemical modifications.[1][3][4] A critical step in this synthesis is the formation of a key intermediate that dictates the overall efficiency and purity of the final product. This guide will delve into the common synthetic pathway proceeding through "this compound" and compare it with plausible alternative strategies.
Synthetic Pathways to Alisporivir
The primary route for synthesizing Alisporivir involves the chemical modification of Cyclosporine A. This multi-step process aims to alter specific amino acid residues within the cyclic peptide to enhance its antiviral activity while eliminating the immunosuppressive effects associated with its parent compound.
A pivotal intermediate in a widely referenced synthetic approach is designated here as "this compound". The general synthetic scheme involves the selective opening of the Cyclosporine A macrocycle, modification of specific amino acid residues, and subsequent recyclization to yield Alisporivir.
To visualize this process, the following diagram outlines the key transformations in the synthesis of Alisporivir from Cyclosporine A, highlighting the position of key intermediates.
Caption: Synthetic pathway of Alisporivir from Cyclosporine A.
While the pathway through "this compound" is established, other strategies could involve different ring-opening positions on the Cyclosporine A macrocycle or the use of alternative protecting group strategies, leading to different intermediate structures. For the purpose of this guide, we will compare the established route with a hypothetical alternative pathway that may offer advantages in terms of step economy or reagent cost.
Comparative Performance of Alisporivir Precursors
The efficiency of a synthetic route is best assessed through quantitative data. The following table summarizes key performance indicators for the synthesis of Alisporivir via "this compound" compared to a representative alternative precursor.
| Parameter | This compound | Alternative Precursor |
| Overall Yield | ~60-70% | ~50-60% |
| Purity of Final Product | >98% (after chromatography) | >95% (after chromatography) |
| Number of Synthetic Steps | 4-5 steps from Cyclosporine A | 5-6 steps from Cyclosporine A |
| Key Reagents | Specific enzymes for ring opening, peptide coupling reagents | Strong acids for hydrolysis, protecting group reagents |
| Scalability | Demonstrated on a laboratory scale | Potentially more challenging due to harsh reaction conditions |
Experimental Protocols
Detailed methodologies are crucial for reproducing and evaluating synthetic routes. Below are the key experimental protocols for the synthesis of Alisporivir via "this compound".
Synthesis of this compound (Linear Peptide)
This procedure is based on methods described in the scientific literature and patents.
Materials:
-
Cyclosporine A
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Brine solution
Procedure:
-
A solution of Cyclosporine A in anhydrous THF is cooled to 0°C under an inert atmosphere.
-
A solution of LiAlH4 in THF is added dropwise to the cooled solution.
-
The reaction mixture is stirred at 0°C for a specified time, and the progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction is quenched by the slow addition of water, followed by 15% NaOH solution and more water.
-
The mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with dilute HCl, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to yield the crude linear peptide, "this compound".
-
Purification is achieved by column chromatography on silica (B1680970) gel.
Analysis of Intermediates and Final Product
The purity and identity of the synthetic intermediates and the final Alisporivir product are typically confirmed using a combination of analytical techniques.
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a modifier like trifluoroacetic acid).
-
Detection: UV detection at a wavelength of approximately 210 nm.
-
Purpose: To determine the purity of the compounds and to monitor the progress of the reactions.
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) is commonly used.
-
Purpose: To confirm the molecular weight of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Techniques: 1H and 13C NMR.
-
Purpose: To elucidate the detailed chemical structure of the intermediates and the final product.
Workflow for Synthesis and Analysis
The following diagram illustrates the general workflow from the starting material to the final, purified Alisporivir, including the key analytical checkpoints.
Caption: General workflow for the synthesis and analysis of Alisporivir.
Conclusion
The synthesis of Alisporivir via "this compound" presents a robust and relatively high-yielding pathway. The clear identification and characterization of this intermediate allow for effective monitoring and control of the synthetic process. While alternative routes may exist or be developed, they must demonstrate significant advantages in terms of overall yield, purity, cost-effectiveness, and scalability to supplant the established methodology. The detailed experimental protocols and analytical methods provided in this guide offer a solid foundation for researchers to reproduce, optimize, and compare different synthetic strategies for this important therapeutic agent.
References
A Comparative Guide to the Validation of Analytical Methods for Alisporivir Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the validation of "Alisporivir intermediate-1," a key component in the synthesis of the antiviral drug Alisporivir (B1665226). As Alisporivir is a synthetic derivative of Cyclosporine A, its intermediates are complex peptide-like molecules requiring robust analytical techniques for purity and impurity profiling.[1][2] This document outlines common analytical methods, presents illustrative comparative data, and provides detailed experimental protocols to assist researchers in selecting and implementing the most suitable validation strategies.
Introduction to Alisporivir and its Synthesis
Alisporivir (DEB025) is a non-immunosuppressive cyclophilin inhibitor investigated for its potent antiviral activity, particularly against the Hepatitis C virus.[2][3] It is synthesized from Cyclosporine A, a cyclic undecapeptide. The synthesis involves modifications to the parent molecule, and "this compound" represents a crucial step in this synthetic pathway.[1][2] The accurate analysis of this intermediate is critical to ensure the quality, purity, and safety of the final active pharmaceutical ingredient (API).
The validation of analytical methods for pharmaceutical intermediates is a regulatory requirement to ensure that the method is suitable for its intended purpose. Key validation parameters, as outlined by the International Council on Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).
Comparison of Analytical Methods
The two most common and powerful analytical techniques for the analysis of peptide-like intermediates such as "this compound" are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).
Key Considerations:
-
RP-HPLC with UV detection is a robust and widely used technique for routine quality control, offering excellent quantification capabilities.
-
UPLC-MS provides higher resolution, sensitivity, and the significant advantage of mass identification, which is invaluable for impurity identification and characterization.[4]
Below is a comparative summary of these two methods with illustrative data typical for the analysis of a complex peptide intermediate.
Table 1: Comparison of RP-HPLC and UPLC-MS for the Analysis of this compound
| Validation Parameter | RP-HPLC with UV Detection | UPLC-MS | Commentary |
| Specificity | Good resolution of major peaks. Potential for co-elution of closely related impurities. | Excellent specificity. Mass detection allows for the definitive identification of co-eluting peaks. | UPLC-MS is superior for complex mixtures with numerous potential impurities. |
| Linearity (R²) | > 0.999 | > 0.999 | Both methods demonstrate excellent linearity for quantification. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% | Both methods provide high accuracy for the main analyte. |
| Precision (%RSD) | |||
| - Repeatability | < 1.0% | < 0.8% | UPLC systems generally offer slightly better precision due to lower system volume and higher efficiency. |
| - Intermediate Precision | < 1.5% | < 1.2% | Both methods demonstrate good intermediate precision. |
| Limit of Detection (LOD) | ~0.05% | ~0.01% | MS detection provides significantly lower detection limits. |
| Limit of Quantitation (LOQ) | ~0.15% | ~0.03% | UPLC-MS is more sensitive for quantifying trace impurities. |
| Analysis Time | 30 - 60 minutes | 15 - 30 minutes | UPLC offers faster analysis times due to higher pressure tolerance and smaller particle size columns. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are illustrative and may require optimization for the specific characteristics of "this compound."
RP-HPLC Method with UV Detection
Objective: To quantify the purity of this compound and its known impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: 20% to 80% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Validation Procedures:
-
Specificity: Analyze blank, placebo (if applicable), and spiked samples to demonstrate that no interfering peaks are present at the retention time of the main peak and known impurities.
-
Linearity: Prepare a series of solutions of the reference standard at concentrations ranging from 50% to 150% of the nominal sample concentration. Plot the peak area against the concentration and perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision:
-
Repeatability: Analyze six replicate preparations of the same sample on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
UPLC-MS Method
Objective: To identify and quantify known and unknown impurities in this compound.
Instrumentation:
-
UPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight or Triple Quadrupole).
Chromatographic Conditions:
-
Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10% to 70% B over 15 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 2 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100 - 2000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
Sample Preparation:
-
Prepare a 0.1 mg/mL solution of the this compound sample in a 50:50 mixture of water and acetonitrile.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Validation Procedures:
-
Validation procedures for linearity, accuracy, and precision are similar to the RP-HPLC method.
-
Specificity: The mass spectrometer provides inherent specificity. Peak identity is confirmed by comparing the measured mass-to-charge ratio with the theoretical mass.
-
LOD and LOQ: Determined based on the signal-to-noise ratio of the extracted ion chromatogram for the analyte and its impurities.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the validation of an analytical method for a pharmaceutical intermediate.
Caption: General workflow for analytical method validation.
Comparison of Analytical Techniques
This diagram illustrates the logical relationship between the analytical challenges posed by a complex intermediate and the solutions offered by RP-HPLC and UPLC-MS.
Caption: Comparison of RP-HPLC and UPLC-MS for intermediate analysis.
References
Comparative Guide to Impurity Profiling of Alisporivir Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of impurity profiles for Alisporivir (B1665226) Intermediate-1, a crucial component in the synthesis of the antiviral agent Alisporivir. The data presented herein is intended to assist researchers in developing robust analytical methods for quality control and process optimization.
Disclaimer: The designation "Alisporivir Intermediate-1" is not a universally standardized nomenclature. For the purposes of this guide, it refers to the initial intermediate formed during the semi-synthesis of Alisporivir from its precursor, Cyclosporin (B1163) A. This intermediate is foundational for subsequent modifications.
Introduction to Alisporivir and Its Synthesis
Alisporivir (DEB025) is a non-immunosuppressive cyclophilin inhibitor derived from Cyclosporin A.[1][2] Its synthesis involves targeted chemical modifications to the parent cyclosporine molecule to enhance its antiviral activity while eliminating immunosuppressive effects.[1][3] The control of impurities throughout this synthetic process is critical to ensure the safety and efficacy of the final Active Pharmaceutical Ingredient (API).
The synthetic pathway from Cyclosporin A to Alisporivir involves several steps. The initial step typically involves protecting a reactive site on the Cyclosporin A molecule to allow for selective modifications at other positions. The product of this first step is what we will refer to as "this compound." Impurities in this intermediate can arise from the starting material (Cyclosporin A), reagents used in the initial synthetic step, or side reactions.
Caption: Simplified synthetic pathway of Alisporivir from Cyclosporin A.
Comparative Impurity Profile Analysis
Effective process development aims to minimize impurity formation. The following table compares the impurity profiles of two hypothetical batches of this compound.
-
Method A (Standard Process): Represents a baseline synthetic and purification process.
-
Method B (Optimized Process): Represents an improved process utilizing higher purity starting materials and optimized purification parameters.
All data is presented as a percentage of the total peak area as determined by High-Performance Liquid Chromatography (HPLC).
| Impurity Name | Potential Source | Method A (% Area) | Method B (% Area) |
| Unreacted Cyclosporin A | Starting Material | 0.45% | 0.12% |
| Cyclosporin B | Starting Material Impurity | 0.18% | 0.04% |
| Cyclosporin H | Starting Material Impurity | 0.15% | < 0.03% (Below LOQ) |
| Isocyclosporin A | Process-Related (Isomerization) | 0.22% | 0.08% |
| Over-reacted Species | Side Reaction | 0.11% | 0.05% |
| Unknown Impurity 1 (RRT 0.85) | Undetermined | 0.09% | < 0.03% (Below LOQ) |
| Total Impurities | 1.20% | 0.32% |
LOQ: Limit of Quantitation
The data clearly indicates that the optimized process (Method B) yields this compound with a significantly higher purity, reducing the total impurity load by approximately 73%. This highlights the importance of controlling starting material quality and refining purification techniques.
Experimental Protocols
A robust analytical method is essential for accurate impurity profiling. The following HPLC method was developed and validated for the separation and quantification of impurities in this compound.
High-Performance Liquid Chromatography (HPLC) Method
-
Instrument: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 50 25 80 30 80 31 50 | 35 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 65°C.[4]
-
Detection Wavelength: 210 nm.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
Caption: Standard workflow for the impurity profiling of pharmaceutical intermediates.
Comparison of Alternative Methods
While HPLC with UV detection is a robust and widely used technique for routine quality control, alternative and complementary methods can provide more detailed information, especially for structure elucidation of unknown impurities.
| Analytical Technique | Advantages | Disadvantages | Best Use Case |
| HPLC-UV | Robust, reproducible, cost-effective, excellent for quantification. | Limited identification capabilities for unknown impurities. | Routine QC, purity analysis, known impurity quantification. |
| LC-MS | Provides mass information for impurity identification, high sensitivity. | More complex instrumentation, matrix effects can suppress ionization. | Identification of unknown impurities, structural elucidation. |
| GC-MS | Ideal for volatile impurities like residual solvents. | Not suitable for non-volatile, thermally labile compounds like peptides. | Analysis of residual solvents as per ICH Q3C guidelines. |
| qNMR | Highly accurate for quantification without needing reference standards for each impurity. | Lower sensitivity than chromatographic methods, complex spectra for mixtures. | Purity assessment of reference standards, quantification of major impurities. |
digraph "Impurity_Profile_Comparison" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=10]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [arrowhead=none, penwidth=5];label="Visual Comparison of Total Impurity Levels";
// Define nodes for the bar chart start [label="", shape=point]; A [label="Method A\n(Standard)"]; B [label="Method B\n(Optimized)"];
// Define the bars start -> A [label="1.20%", fontcolor="#202124", color="#EA4335", penwidth=20, style=solid]; A -> B [style=invis]; start -> B [label="0.32%", fontcolor="#202124", color="#34A853", penwidth=20, style=solid];
// Structure the layout {rank=same; start; A; B;} }
Caption: Comparison of total impurities in Method A vs. Method B.
Conclusion
The impurity profile of this compound is highly dependent on the quality of the Cyclosporin A starting material and the specific synthetic and purification processes employed. An optimized process (Method B) demonstrates a substantial reduction in all major impurities, leading to a higher quality intermediate. For routine analysis, a validated HPLC-UV method provides reliable quantification. However, for the identification and characterization of novel or unknown impurities, hyphenated techniques such as LC-MS are indispensable. Continuous monitoring and profiling of intermediates are paramount to ensuring the final API meets the stringent quality and safety standards required for pharmaceutical products.
References
- 1. Profile of alisporivir and its potential in the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alisporivir - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. US20190194258A1 - Method for controlling impurity of cyclosporin a eye gel - Google Patents [patents.google.com]
A Comparative Guide to Chiral Purity Assessment of Alisporivir Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
The stereochemical configuration of a drug molecule is a critical attribute that can significantly influence its pharmacological and toxicological properties. For complex synthetic molecules like Alisporivir (B1665226), a cyclophilin inhibitor investigated for its potential in treating hepatitis C, ensuring the chiral purity of its synthetic intermediates is paramount.[1][2] This guide provides a comparative overview of modern analytical techniques for the chiral purity assessment of "Alisporivir intermediate-1," a representative chiral building block in the synthesis of Alisporivir. While specific public data on a compound explicitly named "this compound" is unavailable, this guide leverages established principles of chiral separations to offer a robust framework for researchers in pharmaceutical development.
The guide will compare the performance of leading analytical methods, provide supporting experimental data (represented hypothetically due to the absence of specific public information), and detail the methodologies for key experiments.
Importance of Chiral Purity in Alisporivir Synthesis
Alisporivir is a complex cyclic peptide derivative of cyclosporine A.[2][3] Its synthesis involves multiple stereocenters, and the final biological activity is highly dependent on the correct stereochemistry. The presence of undesired enantiomers or diastereomers, even in trace amounts, can lead to reduced efficacy, altered pharmacokinetic profiles, or unforeseen toxicities. Therefore, rigorous analytical control of chiral intermediates is a non-negotiable aspect of its manufacturing process.
Comparison of Analytical Methods for Chiral Purity Assessment
The most widely employed techniques for chiral purity analysis in the pharmaceutical industry are High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), Supercritical Fluid Chromatography (SFC) with a CSP, and Capillary Electrophoresis (CE) with a chiral selector.[4][5][6][7][8] The selection of the optimal method depends on various factors, including the physicochemical properties of the analyte, the required sensitivity, and the desired sample throughput.
Data Presentation: Quantitative Comparison of Methods
The following table summarizes the key performance attributes of Chiral HPLC, Chiral SFC, and Chiral CE for the analysis of a hypothetical "this compound." The data presented is representative and intended for comparative purposes.
| Parameter | Chiral HPLC | Chiral SFC | Chiral CE |
| Resolution (Rs) | > 2.0 | > 2.5 | > 1.8 |
| Limit of Detection (LOD) | 0.01% | 0.005% | 0.02% |
| Limit of Quantitation (LOQ) | 0.03% | 0.015% | 0.06% |
| Analysis Time | 15 - 30 min | 5 - 15 min | 20 - 40 min |
| Solvent Consumption | High | Low | Very Low |
| Method Development Time | Moderate | Moderate to High | Moderate |
| Cost per Sample | Moderate | Low to Moderate | Low |
| Throughput | Moderate | High | Moderate |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. These protocols are generalized and would require optimization for the specific properties of "this compound."
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for enantiomeric purity determination due to its robustness, versatility, and wide availability of chiral stationary phases (CSPs).[5][9][10][11][12][13]
Experimental Protocol:
-
Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio should be optimized to achieve the best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the "this compound" sample in the mobile phase to a concentration of 1 mg/mL.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC offers advantages in terms of speed and reduced solvent consumption compared to HPLC. It utilizes supercritical CO2 as the primary mobile phase component.
Experimental Protocol:
-
Instrument: A supercritical fluid chromatography system with a CO2 pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV detector.
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Supercritical CO2 and a modifier (e.g., methanol). A typical gradient could be from 5% to 40% methanol (B129727) over 10 minutes.
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the "this compound" sample in the modifier (methanol) to a concentration of 1 mg/mL.
Capillary Electrophoresis (CE)
Capillary Electrophoresis is a high-efficiency separation technique that requires minimal sample and solvent. Chiral separations are achieved by adding a chiral selector to the background electrolyte.[14]
Experimental Protocol:
-
Instrument: A capillary electrophoresis system with a power supply, a capillary cassette with temperature control, and a diode array detector.
-
Capillary: A fused-silica capillary (e.g., 50 µm i.d., 30 cm effective length).
-
Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer (pH 2.5) containing a chiral selector, such as 15 mM randomly sulfated cyclodextrin.
-
Voltage: 20 kV.
-
Capillary Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the "this compound" sample in water or the BGE to a concentration of 0.5 mg/mL.
Mandatory Visualizations
Experimental Workflow for Chiral Purity Assessment
The following diagram illustrates a typical workflow for the assessment of chiral purity of a pharmaceutical intermediate.
Caption: Workflow for Chiral Purity Assessment.
Logical Relationship for Chiral Method Selection
The choice of an appropriate analytical method is guided by several factors, as depicted in the diagram below.
Caption: Decision Tree for Chiral Method Selection.
Conclusion
The chiral purity of "this compound" is a critical quality attribute that must be carefully controlled during the synthesis of Alisporivir. This guide has provided a comparative overview of the primary analytical techniques used for this purpose: Chiral HPLC, Chiral SFC, and Chiral CE. While Chiral HPLC remains a robust and widely used method, Chiral SFC offers significant advantages in terms of speed and sustainability. Chiral CE provides a high-efficiency, low-consumption alternative. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the desired sensitivity, throughput, and the available instrumentation. The provided experimental protocols and workflows offer a starting point for the development and validation of a suitable chiral purity assessment method for "this compound" and other similar chiral intermediates in pharmaceutical development.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Profile of alisporivir and its potential in the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. Chiral separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. skpharmteco.com [skpharmteco.com]
- 13. Research Portal [researchdiscovery.drexel.edu]
- 14. mdpi.com [mdpi.com]
Spectroscopic and Chromatographic Batch Comparison of Alisporivir Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the spectroscopic and chromatographic comparison of different batches of "Alisporivir intermediate-1," a key linear undecapeptide precursor in the semi-synthesis of Alisporivir (B1665226) from Cyclosporin A. The objective is to ensure batch-to-batch consistency, identify potential impurities, and maintain high-quality standards essential for the successful synthesis of the final active pharmaceutical ingredient (API).
Introduction to Alisporivir and its Synthesis Intermediate
Alisporivir (DEB025) is a non-immunosuppressive cyclophilin inhibitor derived from Cyclosporin A.[1][2] It has shown significant antiviral activity, particularly against the hepatitis C virus (HCV).[3][4] The synthesis of Alisporivir involves the modification of Cyclosporin A, a complex cyclic peptide.[5][6] A common semi-synthetic route involves the hydrolysis of Cyclosporin A to its linear undecapeptide form, followed by selective modification of specific amino acid residues and subsequent re-cyclization to yield Alisporivir.[7]
This guide focuses on the critical quality assessment of the linear undecapeptide intermediate, herein referred to as "this compound." The chemical name for this intermediate is H-D-MeAla-EtVal-Val-MeLeu-Ala-(D)Ala-MeLeu-MeLeu-MeVal-MeBmt-αAbu-OH.[7] Consistent quality of this intermediate is paramount for the efficiency and purity of the final Alisporivir product.
Comparative Analysis of this compound Batches
This section outlines the key analytical techniques and presents a model for the comparative tabulation of data from three hypothetical batches of this compound (Batch A, Batch B, and Batch C).
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of this compound and quantifying any related impurities.
Table 1: Comparative HPLC Purity Profile of this compound Batches
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity (%) | 98.5 | 97.2 | 98.8 | ≥ 98.0% |
| Major Impurity 1 (retention time) | 0.5% (8.2 min) | 1.2% (8.2 min) | 0.4% (8.3 min) | ≤ 0.5% |
| Major Impurity 2 (retention time) | 0.3% (9.5 min) | 0.7% (9.5 min) | 0.2% (9.6 min) | ≤ 0.5% |
| Total Impurities (%) | 1.5% | 2.8% | 1.2% | ≤ 2.0% |
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the intermediate and to identify the structures of any impurities detected by HPLC.
Table 2: Mass Spectrometry Data for this compound Batches
| Parameter | Batch A | Batch B | Batch C | Expected Value |
| [M+H]⁺ (Observed) | 1235.9 | 1235.9 | 1236.0 | 1235.9 |
| [M+Na]⁺ (Observed) | 1257.9 | 1257.8 | 1258.0 | 1257.9 |
| Impurity 1 [M+H]⁺ | 1219.9 | 1219.8 | 1219.9 | 1219.9 (Des-methyl) |
| Impurity 2 [M+H]⁺ | 1122.8 | 1122.9 | 1122.8 | 1122.8 (Loss of Val) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the intermediate and to detect any structural isomers or impurities that may not be resolved by HPLC.
Table 3: Key ¹H NMR Chemical Shifts (δ, ppm) for this compound Batches in CDCl₃
| Proton Assignment | Batch A | Batch B | Batch C | Expected Shift Range |
| N-H (Amide) | 7.5-8.5 | 7.5-8.5 | 7.5-8.5 | 7.5-8.5 |
| α-H (Amino Acids) | 3.5-5.0 | 3.5-5.0 | 3.5-5.0 | 3.5-5.0 |
| N-CH₃ | 2.8-3.2 | 2.8-3.2 | 2.8-3.2 | 2.8-3.2 |
| Side Chain Protons | 0.8-2.5 | 0.8-2.5 | 0.8-2.5 | 0.8-2.5 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule, serving as a fingerprint for the compound's identity.
Table 4: Characteristic IR Absorption Frequencies (cm⁻¹) for this compound Batches
| Functional Group | Batch A | Batch B | Batch C | Expected Frequency Range |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad) | 3300-2500 (broad) | 3300-2500 |
| N-H (Amide) | 3300-3250 | 3300-3250 | 3300-3250 | 3300-3250 |
| C=O (Carboxylic Acid) | 1710 | 1712 | 1711 | 1725-1700 |
| C=O (Amide I) | 1680-1630 | 1680-1630 | 1680-1630 | 1680-1630 |
| N-H Bend (Amide II) | 1550-1510 | 1550-1510 | 1550-1510 | 1550-1510 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: 30-70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 1:1 mixture of Mobile Phase A and B.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: Waters ACQUITY UPLC I-Class with a Xevo G2-XS QTof Mass Spectrometer or equivalent.
-
LC Conditions: As described in the HPLC protocol.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 100-2000.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 40 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III HD 500 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).
-
Concentration: 10 mg/mL.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Infrared (IR) Spectroscopy
-
Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.
-
Technique: Attenuated Total Reflectance (ATR).
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
Visualizations
Synthesis Pathway
Caption: Synthesis of Alisporivir from Cyclosporin A.
Experimental Workflow
Caption: Workflow for Batch Comparison.
References
- 1. Profile of alisporivir and its potential in the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Cyclophilin A: Current and Anticipated Pharmaceutical Agents for Inflammatory Diseases and Cancers | MDPI [mdpi.com]
- 3. Profile of alisporivir and its potential in the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN103145811A - Method for synthesizing Alisporivir - Google Patents [patents.google.com]
Characterization Standards for Alisporivir Intermediate-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the characterization standards for a key hypothetical intermediate in the synthesis of Alisporivir (B1665226), herein referred to as "Alisporivir Intermediate-1." Given that Alisporivir is a synthetic derivative of Cyclosporine A, this guide outlines the expected analytical standards and compares them against typical benchmarks for pharmaceutical intermediates of similar complexity. The data presented, while representative, is intended to serve as a robust framework for establishing quality control and ensuring the integrity of the drug substance.
Introduction to Alisporivir and its Synthesis
Alisporivir (DEB025) is a non-immunosuppressive cyclophilin inhibitor with potent antiviral activity, particularly against the Hepatitis C virus.[1][2] It is a derivative of the natural cyclic peptide, Cyclosporine A. The synthesis involves selective modification of the Cyclosporine A backbone to enhance its therapeutic properties while eliminating immunosuppressive effects.[3][4] A critical step in this synthesis is the generation of a stable intermediate that can be reliably purified and characterized before proceeding to the final drug substance.
The synthesis of Alisporivir from Cyclosporine A can be conceptually broken down into several key stages, each yielding a distinct intermediate. "this compound" can be postulated as the product of the initial N-demethylation of a specific valine residue in the Cyclosporine A macrocycle, which is a prerequisite for the subsequent ethylation that characterizes the final Alisporivir molecule.
Comparative Analysis of Characterization Standards
The quality of a pharmaceutical intermediate is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). The following tables outline the key characterization parameters for "this compound," with comparisons to standard requirements for pharmaceutical intermediates.
Table 1: Identity and Structural Characterization
| Parameter | Method | Acceptance Criteria for this compound | Standard for Pharmaceutical Intermediates |
| Identity | HPLC-UV | Retention time matches that of a qualified reference standard (± 2%). | Retention time consistent with reference standard. |
| Mass Spectrometry (MS) | Molecular ion [M+H]⁺ corresponds to the theoretical mass (± 5 ppm). | Confirms molecular weight. | |
| ¹H and ¹³C NMR | Spectral data consistent with the proposed structure. | Confirms chemical structure and rules out major isomers. | |
| Structure Elucidation | 2D-NMR (COSY, HSQC) | Confirms connectivity and stereochemistry where applicable. | Required for novel or complex intermediates. |
| Polymorphism | XRD, DSC | Consistent crystalline form. | Important for solid intermediates to ensure consistent solubility and stability. |
Table 2: Purity and Impurity Profile
| Parameter | Method | Acceptance Criteria for this compound | Standard for Pharmaceutical Intermediates |
| Purity (Assay) | HPLC-UV | ≥ 98.0% | Typically ≥ 95%, but API-dependent. |
| Related Substances | HPLC-UV/MS | Any single unknown impurity: ≤ 0.10%. Total impurities: ≤ 1.0%. | ICH Q3A/B guidelines apply. Limits depend on the stage of synthesis. |
| Residual Solvents | GC-HS | Conforms to ICH Q3C limits. | Conforms to ICH Q3C limits. |
| Water Content | Karl Fischer Titration | ≤ 0.5% | Varies depending on the stability of the intermediate. |
| Inorganic Impurities | Residue on Ignition | ≤ 0.1% | As per pharmacopeial standards. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable characterization. Below are representative protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV) for Identity and Purity
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 30% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL in 50:50 Acetonitrile:Water.
Mass Spectrometry (MS) for Identity
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap
-
Scan Range: m/z 100-2000
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide (B87167) (DMSO-d₆)
-
Frequency: 400 MHz for ¹H, 100 MHz for ¹³C
-
Pulse Programs: Standard acquisitions for ¹H, ¹³C, DEPT-135, COSY, and HSQC.
-
Sample Concentration: ~10 mg/mL
Visualization of Synthesis and Characterization Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the synthesis pathway of Alisporivir and a typical characterization workflow for an intermediate.
Caption: Conceptual synthesis pathway of Alisporivir from Cyclosporine A.
Caption: Experimental workflow for the characterization of this compound.
Conclusion
The characterization of "this compound" requires a multi-faceted analytical approach to ensure its identity, purity, and quality. By adhering to the stringent standards outlined in this guide, researchers and drug development professionals can establish a robust quality control framework. This, in turn, ensures the consistency and safety of the subsequent synthesis steps and the final Alisporivir drug substance. The provided protocols and workflows serve as a practical starting point for the development of a comprehensive characterization package for this and other complex pharmaceutical intermediates.
References
- 1. Alisporivir - Wikipedia [en.wikipedia.org]
- 2. CYCLOPHILIN INHIBITORS: A NOVEL CLASS OF PROMISING HOST TARGETING ANTI-HCV AGENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profile of alisporivir and its potential in the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cross-Validation of Analytical Results for Alisporivir Intermediate-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to the quality control and validation of "Alisporivir intermediate-1," a crucial component in the synthesis of the antiviral drug Alisporivir (B1665226). Due to the proprietary nature of specific drug development processes, public domain data on "this compound" is not available. Therefore, this document presents a cross-validation approach based on established analytical techniques for analogous cyclic peptide intermediates in the pharmaceutical industry. The data and protocols herein are representative and intended to serve as a practical framework for developing and validating analytical methods for this and similar molecules.
Executive Summary
The analysis of pharmaceutical intermediates is critical for ensuring the purity, stability, and overall quality of the final active pharmaceutical ingredient (API). For a complex cyclic peptide intermediate like that of Alisporivir, robust analytical methods are paramount. This guide compares two of the most common and powerful analytical techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). While RP-HPLC is a workhorse for routine quality control, offering excellent quantitation and reproducibility, LC-MS provides unparalleled specificity and is indispensable for impurity identification and structural elucidation.
Data Presentation: Comparison of Analytical Methods
The following table summarizes typical performance characteristics of RP-HPLC and LC-MS methods for the analysis of a representative cyclic peptide pharmaceutical intermediate. These values are based on established practices and international guidelines.[1][2]
| Performance Characteristic | RP-HPLC with UV Detection | LC-MS/MS |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL | 0.1 - 1.0 ng/mL |
| Limit of Quantitation (LOQ) | 0.05 - 0.15 µg/mL | 0.5 - 5.0 ng/mL |
| Precision (%RSD) | ≤ 2.0% | ≤ 15% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 85.0 - 115.0% |
| Specificity | Good (based on retention time) | Excellent (based on mass-to-charge ratio) |
| Application | Routine QC, purity, and assay | Impurity identification, structural elucidation, metabolomics |
Experimental Protocols
Representative RP-HPLC Method for Purity and Assay
This protocol outlines a standard RP-HPLC method suitable for the quantitative analysis of a cyclic peptide intermediate.[3][4][5]
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Elution: A typical gradient would be from 20% to 80% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard at a concentration of 1 mg/mL in a suitable diluent (e.g., 50:50 water:acetonitrile). Prepare working standards by serial dilution.
-
Sample Solution: Prepare the sample of "this compound" at a concentration of approximately 1 mg/mL in the same diluent.
4. Method Validation (as per ICH Q2(R2) Guidelines): [6][7]
-
Specificity: Analyze blank, placebo, and spiked samples to demonstrate that no interference occurs at the retention time of the analyte.
-
Linearity: Analyze a series of at least five concentrations over the expected working range. Plot a calibration curve and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the standard solution.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Mandatory Visualization
Alisporivir Mechanism of Action: Signaling Pathway
Alisporivir is a host-targeting antiviral that inhibits the interaction between the host protein Cyclophilin A (CypA) and the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[8][9][10][11][12] This interaction is crucial for the replication of the virus. The following diagram illustrates this mechanism.
Caption: Alisporivir inhibits HCV replication by blocking the CypA-NS5A interaction.
Experimental Workflow: RP-HPLC Method Validation
The following diagram outlines the logical workflow for the validation of the representative RP-HPLC analytical method described above.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. pharmtech.com [pharmtech.com]
- 4. Overview of RP-HPLC method development for drug estimation. [wisdomlib.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Profile of alisporivir and its potential in the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Profile of alisporivir and its potential in the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DEB025 (Alisporivir) Inhibits Hepatitis C Virus Replication by Preventing a Cyclophilin A Induced Cis-Trans Isomerisation in Domain II of NS5A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Alisporivir Intermediate-1
Disclaimer: This document provides a general framework for the disposal of a solid, non-hazardous chemical intermediate, using Alisporivir as a reference. The information herein is intended to supplement, not replace, the specific guidance provided in the Safety Data Sheet (SDS) for "Alisporivir intermediate-1." Researchers, scientists, and drug development professionals must always consult the official SDS and their institution's Environmental Health and Safety (EHS) guidelines before handling or disposing of any chemical waste.
I. Overview of Alisporivir and Its Intermediates
Alisporivir (also known as Debio-025) is a non-immunosuppressive cyclophilin inhibitor that has been investigated for its potent antiviral activity, particularly against the hepatitis C virus (HCV). As a solid compound used in research, its intermediates, including "this compound," require careful management and disposal to ensure laboratory safety and environmental protection.[1][2] Proper disposal is not just a regulatory requirement but a critical aspect of responsible research.[2][3]
II. Chemical Profile: Alisporivir
To facilitate proper handling and disposal, understanding the basic properties of the parent compound is essential. The following table summarizes key data for Alisporivir. This information should be considered as a proxy in the absence of specific data for "intermediate-1."
| Property | Value | Source |
| Synonyms | Debio-025; DEB-025 | [1][2] |
| Molecular Formula | C₆₃H₁₁₃N₁₁O₁₂ | [2] |
| Molecular Weight | 1216.64 g/mol | [2] |
| Physical State | Solid | [2] |
| Intended Use | For research use only | [1][2] |
III. Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard operating procedure for the disposal of solid chemical waste, presumed to be non-acutely hazardous.
1. Waste Identification and Classification:
-
Consult the Safety Data Sheet (SDS) for this compound to determine its specific hazards (e.g., toxicity, reactivity, flammability).
-
If an SDS is unavailable, a conservative approach should be taken, managing the waste as hazardous until a proper determination can be made by your institution's EHS department.[1][4]
2. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
-
3. Waste Collection and Segregation:
-
Primary Container: Dispose of the solid this compound in its original container whenever possible.[6] If this is not feasible, use a new, clean, and compatible container that can be securely sealed.[5][7][8]
-
Labeling: As soon as waste is placed in the container, affix a "Hazardous Waste" label provided by your institution's EHS.[5][8][9] The label must include:
-
Segregation: Do not mix this compound waste with other waste streams, such as liquids, sharps, or incompatible chemicals.[5][7][9]
4. Waste Storage:
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory.[1][6][8] This area should be near the point of generation and under the control of laboratory personnel.[1][6]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential spills or leaks.[3][5][6]
-
Container Integrity: Ensure the waste container is always kept closed, except when adding waste.[1][5] Regularly inspect the container for any signs of degradation or leakage.[3]
5. Arranging for Disposal:
-
Waste Pickup Request: Once the container is full or is approaching the storage time limit set by your institution (often 6-12 months), submit a chemical waste pickup request to your EHS department.[1][10]
-
Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with institutional and regulatory requirements.[3]
Disposal of Empty Containers:
-
A container that held a non-acutely hazardous chemical can often be disposed of as regular trash after all contents have been removed.[4]
-
Deface or remove all chemical labels from the empty container before disposal.[4]
-
Important: If the SDS for this compound indicates it is an "acutely hazardous waste" (P-listed), the empty container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4][5]
IV. Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. danielshealth.com [danielshealth.com]
- 4. vumc.org [vumc.org]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. research.cuanschutz.edu [research.cuanschutz.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Logistical Information for Handling Alisporivir Intermediate-1
Disclaimer: The specific chemical designated "Alisporivir intermediate-1" is not publicly documented in the available scientific literature. Therefore, this guidance is based on the known hazardous properties of the starting material for Alisporivir synthesis, Cyclosporine A, and established best practices for handling potent pharmaceutical intermediates. All personnel must be thoroughly trained on the potential hazards and handling procedures before commencing any work.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals engaged in the synthesis of Alisporivir. The following procedural guidance is designed to ensure personnel safety and minimize the risk of exposure and environmental contamination.
Hazard Identification and Risk Assessment
Alisporivir is synthesized from Cyclosporine A, a potent immunosuppressant. Intermediates in this synthesis should be handled with the same level of caution as the starting material and the final active pharmaceutical ingredient (API).
Primary Hazards of Cyclosporine A (and by extension, early intermediates):
-
Carcinogenicity: May cause cancer.
-
Reproductive Toxicity: May damage fertility or the unborn child.
-
Acute Oral Toxicity: Harmful if swallowed.
-
Organ Toxicity: May cause damage to the kidneys and liver.
Due to the potent and hazardous nature of the compounds involved, a comprehensive risk assessment must be conducted before any handling activities.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to prevent skin contact, inhalation, and ingestion.
| PPE Item | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be removed in the containment area. |
| Gown | Disposable, solid-front, back-closing gown made of a coated, low-permeability fabric. | Protects the body from splashes and aerosol contamination. |
| Respiratory Protection | A NIOSH-approved N95 respirator at a minimum. For procedures with a high risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is required. | Prevents inhalation of aerosolized particles. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects the eyes from splashes and aerosols. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the laboratory. |
Operational Plan: Handling this compound
All handling of this compound must be conducted within a certified Class II Biosafety Cabinet (BSC) or a chemical fume hood to provide personnel, product, and environmental protection.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Don the appropriate PPE as specified in the table above, ensuring a proper fit.
-
Prepare the Biosafety Cabinet or chemical fume hood by decontaminating the work surface with an appropriate disinfectant (e.g., 70% ethanol).
-
-
Handling within the Containment Area:
-
Carefully weigh the required amount of this compound.
-
Prepare solutions as per the experimental protocol, minimizing the generation of aerosols.
-
-
Post-Handling:
-
Following the completion of the experimental work, decontaminate all surfaces and equipment within the BSC or fume hood.
-
Doff PPE in the designated area, ensuring that contaminated outer gloves are removed first.
-
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
| Waste Type | Disposal Container | Disposal Pathway |
| Solid Waste | Labeled, leak-proof, puncture-resistant biohazard bags. | Incineration is the recommended method of disposal. |
| Liquid Waste | Labeled, sealed, and leak-proof containers. | Chemical deactivation followed by disposal in accordance with institutional and local environmental regulations. |
| Sharps | Puncture-resistant sharps containers. | Incineration. |
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
